1-(Oxolan-3-yl)cyclopropan-1-ol
Description
The exact mass of the compound 1-(Oxolan-3-yl)cyclopropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(oxolan-3-yl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLOYNPMKUTRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249103-98-7 | |
| Record name | 1-(oxolan-3-yl)cyclopropan-1-ol | |
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Foundational & Exploratory
Molecular weight and formula of 1-(Oxolan-3-yl)cyclopropan-1-ol
An In-depth Technical Guide to 1-(Oxolan-3-yl)cyclopropan-1-ol: A Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Oxolan-3-yl)cyclopropan-1-ol, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis strategies, and its potential applications, grounded in the established roles of its constituent motifs in medicinal chemistry.
Introduction: The Strategic Combination of Two Privileged Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. 1-(Oxolan-3-yl)cyclopropan-1-ol emerges as a compelling building block by strategically combining two highly valued structural motifs: the cyclopropane ring and the oxolane (tetrahydrofuran) ring.
The cyclopropyl group is increasingly utilized to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1] Its unique electronic properties and three-dimensional structure offer a sophisticated tool for modulating molecular shape and physicochemical parameters.[1][2]
The oxolane moiety , a saturated five-membered oxygenated heterocycle, is frequently incorporated to improve aqueous solubility, serve as a hydrogen bond acceptor, and act as a stable, non-aromatic bioisostere for other functional groups.[3] Its inclusion can significantly enhance a compound's pharmacokinetic profile.
The fusion of these two scaffolds in 1-(Oxolan-3-yl)cyclopropan-1-ol creates a tertiary alcohol with distinct structural vectors, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Structural Properties
The fundamental properties of 1-(Oxolan-3-yl)cyclopropan-1-ol are summarized below. These values are critical for designing synthetic routes, predicting biological behavior, and planning analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | Calculated |
| Monoisotopic Mass | 128.08372 Da | [4] |
| IUPAC Name | 1-(Oxolan-3-yl)cyclopropan-1-ol | [4] |
| Predicted XlogP | 0.2 | [4] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Structural Diagram
The 2D structure of the molecule highlights the key functional groups: a tertiary alcohol, a cyclopropane ring, and an oxolane ring.
Caption: Retrosynthetic pathway for 1-(Oxolan-3-yl)cyclopropan-1-ol.
Proposed Synthesis Workflow
This protocol details a two-step process: the preparation of the key precursor, oxolan-3-one, followed by its reaction with a cyclopropyl Grignard reagent.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol
PART A: Synthesis of Oxolan-3-one (Precursor)
-
Rationale: Oxolan-3-one is not as commercially available as its 2-oxo isomer (gamma-butyrolactone). A multi-step synthesis from an inexpensive starting material like epichlorohydrin is a viable strategy, similar to methods used for synthesizing related oxetanols. [5]1. Step 1: Dihydroxylation of Epichlorohydrin. Epichlorohydrin is subjected to acid-catalyzed hydrolysis to open the epoxide ring, yielding 1-chloro-2,3-dihydroxypropane.
-
Step 2: Intramolecular Cyclization. Treatment with a base (e.g., NaOH) promotes an intramolecular Williamson ether synthesis. The hydroxyl group at C3 displaces the chloride at C1 to form oxolan-3-ol.
-
Step 3: Oxidation. The secondary alcohol, oxolan-3-ol, is oxidized to the target ketone, oxolan-3-one, using standard oxidation reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation or side reactions.
PART B: Grignard Reaction to form 1-(Oxolan-3-yl)cyclopropan-1-ol
-
Rationale: The Grignard reaction is a classic, reliable method for forming carbon-carbon bonds and tertiary alcohols from ketones. Strict anhydrous conditions are essential for success.
-
Preparation of Grignard Reagent: Magnesium turnings are activated in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). A solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of cyclopropylmagnesium bromide.
-
Nucleophilic Addition: The freshly prepared solution of oxolan-3-one in anhydrous THF is cooled to 0°C in an ice bath. The Grignard reagent is added slowly via a dropping funnel. The reaction is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates complete consumption of the ketone.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-(Oxolan-3-yl)cyclopropan-1-ol.
Spectroscopic Characterization (Predicted)
While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the molecule's structure.
-
¹H NMR: The spectrum would be complex. Key features would include:
-
A broad singlet for the hydroxyl proton (-OH).
-
A complex multiplet in the upfield region (approx. 0.4-0.8 ppm) corresponding to the four diastereotopic protons of the cyclopropane ring.
-
A series of multiplets in the range of 1.8-4.0 ppm for the seven protons of the oxolane ring.
-
-
¹³C NMR: Distinct signals would confirm the carbon skeleton:
-
A quaternary carbon signal for the carbinol center (C-OH).
-
Two signals for the methylene carbons of the cyclopropane ring.
-
Four distinct signals for the carbons of the oxolane ring.
-
-
IR Spectroscopy:
-
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.
-
A strong band around 1050-1150 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol and the ether linkage in the oxolane ring.
-
C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons.
-
Applications and Significance in Drug Discovery
The true value of 1-(Oxolan-3-yl)cyclopropan-1-ol lies in its potential as a versatile building block for creating drug candidates with improved properties.
-
Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic oxidation. [1]Incorporating this scaffold can block potential sites of metabolism, thereby increasing the half-life of a drug molecule.
-
Improved Physicochemical Properties: The polar oxolane ring can enhance aqueous solubility, a critical parameter for oral bioavailability. The combination of the lipophilic cyclopropane and the polar oxolane/hydroxyl groups provides a balanced profile that can be fine-tuned.
-
Scaffold for Library Synthesis: The tertiary alcohol is a key functional handle. It can be used in a variety of subsequent reactions:
-
Etherification/Esterification: To introduce diverse side chains and explore structure-activity relationships (SAR).
-
Dehydration: To form an exocyclic double bond, providing an entry into different chemical space.
-
Substitution Reactions: The alcohol can be converted into a good leaving group for nucleophilic substitution, allowing the attachment of amines, azides, or other functional groups prevalent in pharmacologically active compounds. [6]* Bioisosteric Replacement: This scaffold can serve as a more rigid and metabolically stable bioisostere for other commonly used groups in drug design, such as a gem-dimethyl group or a simple alkyl chain, potentially leading to improved binding affinity and selectivity. [5] The cyclopropane ring itself is a component of numerous FDA-approved drugs, highlighting its clinical relevance. [2][7]By providing a pre-formed, functionalized cyclopropyl-heterocycle unit, this molecule can accelerate the discovery of new chemical entities across various therapeutic areas, including oncology, infectious diseases, and neuroscience.
-
Conclusion
1-(Oxolan-3-yl)cyclopropan-1-ol is more than just a chemical compound; it is a strategic tool for the medicinal chemist. By uniting the metabolic robustness and conformational constraint of a cyclopropane ring with the solubility-enhancing and hydrogen-bonding capabilities of an oxolane moiety, it offers a powerful platform for innovation. The logical and scalable synthetic route proposed herein makes this scaffold accessible for library synthesis and lead optimization campaigns. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, building blocks like 1-(Oxolan-3-yl)cyclopropan-1-ol will be instrumental in the development of the next generation of therapeutics.
References
-
PubChem Compound Summary for CID 54594441, 1-(oxolan-3-yl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 21702736, 1-(Oxolan-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Windsor, Electronic Theses and Dissertations. [Link]
-
PubChem Compound Summary for CID 62668950, 1-(oxolan-2-yl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]
-
FooDB Compound Summary for FDB023023, Oxolan-3-one. FooDB. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). [Link]
-
PubChem Compound Summary for CID 21184142, 1-Cyclopropylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]
-
Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Institutes of Health (PMC). [Link]
-
The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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1-prop-2-ynyl-cyclopropan-1-ol. Chemical Synthesis Database. [Link]
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PubChem Compound Summary for CID 10582773, 1-(3-Hydroxypropyl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]
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Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. ResearchGate. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
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The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties ofO[4][8][9]xadiazolo[3,4-d]pyridazines. MDPI. [Link]
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1-Propanol. Wikipedia. [Link]
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Thermodynamic stability of oxolanyl-substituted cyclopropanols
Thermodynamic Stability of Oxolanyl-Substituted Cyclopropanols: A Technical Guide
Executive Summary
The Core Challenge: Oxolanyl-substituted cyclopropanols represent a high-value, high-risk scaffold in modern drug discovery. While they offer exceptional bioisosteric potential—mimicking the conformational restriction of proline or acting as transition-state analogues for tetrahedral intermediates—they possess a fragile thermodynamic profile. The fusion of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a Lewis-basic tetrahydrofuran (oxolane) moiety creates a system primed for ring-opening rearrangements, particularly under acidic or oxidative conditions.
Strategic Directive: For medicinal chemists, the successful deployment of this motif requires a shift from "standard purification" to "metastable handling." This guide delineates the thermodynamic vulnerabilities of the scaffold and provides a validated protocol for assessing its integrity during synthesis and biological evaluation.
Structural & Electronic Properties[1][2][3][4][5]
The oxolanyl-substituted cyclopropanol (specifically the 1-(oxolan-2-yl)cyclopropan-1-ol motif) is not merely a combination of two rings; it is a push-pull system where the cyclopropane acts as a high-energy donor and the oxolane oxygen acts as a latent directing group.
The Thermodynamic Landscape
-
Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of strain energy. This energy is the driving force for all decomposition pathways.
-
Electronic Activation: The hydroxyl group at C1 creates a hemiacetal-like electronic environment. However, unlike typical hemiacetals, the "leaving group" is a carbon bond within the strained ring.
-
The Oxolane Effect: The adjacent tetrahydrofuran ring (oxolane) exerts a dual effect:
-
Steric Bulk: It increases the barrier to inversion, potentially stabilizing specific conformations.
-
Lewis Basicity: The ether oxygen can coordinate to Lewis acids (including Mg(II) and Ti(IV) used in synthesis), bringing them into proximity with the cyclopropanol oxygen, thereby catalyzing ring opening.
-
Stereochemical Considerations
In 2-substituted oxolanyl systems, the relative stereochemistry (cis vs. trans) significantly impacts stability.
-
Cis-isomers: Generally less stable due to steric repulsion between the oxolane ring and the cyclopropyl substituents, often leading to faster thermal rearrangement.
-
Trans-isomers: Thermodynamically preferred but still susceptible to acid-catalyzed opening.
Degradation Pathways & Mechanisms
Understanding how these molecules break is the key to preventing it. The three primary instability vectors are Acid-Catalyzed Rearrangement, Oxidative Radical Fragmentation, and Thermal Retro-Aldol.
Mechanism 1: Acid-Catalyzed Ring Expansion (The Primary Threat)
This is the most common failure mode during purification (e.g., silica gel chromatography).
-
Protonation: The cyclopropanol hydroxyl group is protonated.
-
Ring Opening: The strain is relieved by breaking the C1-C2 or C1-C3 bond.
-
Result: Formation of an ethyl ketone derivative (e.g., 1-(oxolan-2-yl)propan-1-one).
Mechanism 2: Oxidative Radical Fragmentation
In the presence of single-electron oxidants (e.g., metabolic enzymes like CYP450 or trace metals like Fe(III)), the cyclopropanol undergoes homolytic ring opening to form a
Figure 1: Acid-catalyzed rearrangement pathway. The relief of ring strain drives the irreversible formation of the acyclic ketone.
Experimental Protocols for Stability Assessment
Do not rely on standard LC-MS purity checks, which often mask degradation occurring on the column. Use these self-validating NMR protocols.
Protocol A: pH-Dependent Hydrolytic Stability (NMR Kinetics)
Purpose: To determine the half-life (
-
Preparation: Dissolve 5 mg of the oxolanyl-cyclopropanol in 0.5 mL of DMSO-
. -
Buffer Addition:
-
Acid Challenge: Add 0.1 mL of
buffer (pH 1.2, simulated gastric fluid). -
Neutral Control: Add 0.1 mL of
(pH 7.4, phosphate buffer).
-
-
Measurement: Acquire
NMR spectra at at 37°C. -
Analysis: Monitor the disappearance of the cyclopropyl protons (typically
0.4–1.0 ppm) and the appearance of ethyl ketone triplets ( 1.05 ppm) and methylene quartets ( 2.45 ppm). -
Criterion: A stable lead candidate must show
degradation after 24h at pH 7.4.
Protocol B: Oxidative Liability Screen
Purpose: To assess susceptibility to radical ring opening (metabolic stability proxy).
-
Reagent: Prepare a solution of CAN (Ceric Ammonium Nitrate) or Fe(III) acetylacetonate.
-
Reaction: Treat the substrate (0.1 M in MeCN) with 1.1 equiv of oxidant at 0°C.
-
Observation: Immediate decolorization or rapid consumption of starting material indicates high susceptibility to SOMO (Singly Occupied Molecular Orbital) activation.
-
Implication: Compounds failing this test are likely to have short metabolic half-lives due to rapid oxidative clearance.
Synthesis & Handling Best Practices
The synthesis of oxolanyl-cyclopropanols typically employs the Kulinkovich reaction . However, the standard workup is often destructive for this specific scaffold.
Optimized Kulinkovich Protocol for Oxolanyl Esters:
-
Reagents: Use ethyl tetrahydro-2-furoate,
(3.0 equiv), and (0.1–0.5 equiv). -
Temperature: Maintain reaction between 0°C and RT. Do not reflux.
-
Quench (Critical): Do NOT use
or .-
Correct Method: Quench with saturated aqueous
or Rochelle’s salt (sodium potassium tartrate) to complex titanium without lowering pH < 6.
-
-
Purification:
-
Pre-treat silica gel with 1%
in hexanes to neutralize acidic sites. -
Elute rapidly.
-
Store neat oil at -20°C under Argon; avoid storing in protic solvents.
-
Figure 2: Optimized synthesis and handling workflow to preserve thermodynamic integrity.
Quantitative Data Summary
| Parameter | Value / Range | Implication for Stability |
| Ring Strain Energy | ~27.5 kcal/mol | High driving force for ring opening. |
| pK_a (Cyclopropyl-OH) | ~17–18 | Less acidic than typical alcohols; alkoxide is highly basic. |
| Bond Angles (C-C-C) | 60° (avg) | Significant deviation from 109.5°; "banana bonds" have high p-character. |
| Critical pH Limit | < 4.0 | Rapid decomposition observed below this threshold. |
| T_max (Thermal) | ~80°C | Onset of thermal rearrangement (neat). |
References
-
Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1] Synthesis, 1991(3), 234. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. Link
-
Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Hydroxycyclopropanation Reaction in Natural Product Synthesis. Organic & Biomolecular Chemistry, 10, 7009-7020. Link
-
Denton, J. R., & Davies, H. M. L. (2011).[2] Sequential Rhodium-, Silver-, and Gold-Catalyzed Synthesis of Fused Dihydrofurans.[2] Organic Letters, 13(16), 4316–4319. Link
-
Giannini, E., et al. (2019). Oxidative Ring Opening of Cyclopropanols: A Strategy for the Synthesis of Beta-Keto Radicals. Journal of Organic Chemistry, 84(7), 4143. Link
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1-(Oxolan-3-yl)cyclopropan-1-ol CAS number and identifiers
Chemical Identity & Structural Analysis[2][3]
1-(Oxolan-3-yl)cyclopropan-1-ol (also known as 1-(tetrahydrofuran-3-yl)cyclopropan-1-ol) represents a specialized class of sp3-rich building blocks utilized in Fragment-Based Drug Discovery (FBDD).[1] It combines a polar, non-aromatic tetrahydrofuran (THF) ring with a strained cyclopropanol moiety.
This compound serves two primary functions in drug design:
-
Conformational Locking: The quaternary center at C1 restricts bond rotation between the THF and the hydroxyl group, freezing the bioactive conformation.
-
Synthetic Divergence: The cyclopropanol unit acts as a "latent" homo-enolate, capable of ring expansion to cyclobutanones or programmed ring-opening to ethyl ketones.
Identifiers & Physicochemical Profile[1][4][5]
| Property | Value / Description |
| IUPAC Name | 1-(Tetrahydrofuran-3-yl)cyclopropan-1-ol |
| Common Name | 1-(Oxolan-3-yl)cyclopropan-1-ol |
| CAS Number | Not widely indexed (Related Acid: 1507735-27-4) |
| PubChem CID | |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| SMILES | C1COCC1C2(CC2)O |
| Fsp3 Fraction | 1.0 (100% sp3 character) |
| Topological Polar Surface Area (TPSA) | 29.5 Ų |
| cLogP | ~0.2 (Estimated) |
Structural Insight: The molecule possesses a quaternary carbon linking two aliphatic rings. This high Fsp3 character correlates with improved solubility and lower attrition rates in clinical development compared to flat, aromatic-heavy scaffolds.
Synthetic Pathways: The Kulinkovich Protocol[13]
The most robust method for synthesizing 1-(oxolan-3-yl)cyclopropan-1-ol is the Kulinkovich Reaction .[1] This titanium-catalyzed transformation converts esters into cyclopropanols using Grignard reagents as the source of the ethylene bridge.[2]
Retrosynthetic Logic
Direct cyclopropanation of a ketone is often difficult. The Kulinkovich protocol bypasses this by using Ethyl tetrahydrofuran-3-carboxylate as the starting material.[1] The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.
Experimental Protocol
Note: This protocol involves pyrophoric reagents and must be conducted under an inert atmosphere (Argon/Nitrogen).
Reagents:
-
Substrate: Ethyl tetrahydrofuran-3-carboxylate (1.0 equiv)[1]
-
Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 - 3.0 equiv)[1]
-
Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 - 0.2 equiv)[1]
-
Solvent: Anhydrous THF or Et₂O
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Solvation: Dissolve Ethyl tetrahydrofuran-3-carboxylate (10 mmol) and Ti(OiPr)₄ (1-2 mmol) in anhydrous THF (50 mL). Cool the mixture to 0°C.
-
Addition: Add the EtMgBr solution dropwise over 1 hour. Crucial: The slow addition prevents the buildup of the active titanacyclopropane species, minimizing side reactions.
-
Evolution: Allow the reaction to warm to room temperature and stir for 4–12 hours. The color will shift from yellow to dark brown/black, indicating the formation of the titanium-ate complex.
-
Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (ethane/ethene) will occur.[1]
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Mechanistic Pathway (DOT Visualization)
Caption: The catalytic cycle of the Kulinkovich reaction involving the formation of the active titanacyclopropane species and subsequent ester insertion.[2][3]
Reactivity & Transformations[15]
The 1-(oxolan-3-yl)cyclopropan-1-ol scaffold is not an inert endpoint; it is a spring-loaded intermediate .[1] The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives unique rearrangements.
Ring Expansion (Cyclobutanone Synthesis)
Under acidic conditions or with electrophilic halogen sources, the cyclopropanol rearranges to a cyclobutanone. This is particularly valuable for expanding the ring size while retaining the THF substituent.
-
Reagents: Br₂ or NBS in MeOH/H₂O.
-
Outcome: Formation of alpha-bromo cyclobutanone or ring-opened beta-bromo ketone.[1]
Ring Opening (Homo-Enolate Chemistry)
Under basic conditions or radical conditions, the ring can open to form an ethyl ketone derivative.[1]
-
Mechanism: Deprotonation of the alcohol creates a cyclopropoxide, which undergoes homolytic or heterolytic cleavage of the C1-C2 bond, relieving ring strain.
Reactivity Workflow
Caption: Divergent reactivity pathways: Acid-mediated ring expansion vs. Base-mediated ring opening.[1]
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The 1-(oxolan-3-yl)cyclopropan-1-ol unit is often used to replace:
-
Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but restricts the bond angles to ~60°, altering the vector of the hydroxyl group.
-
Tertiary Alcohols: It serves as a conformationally restricted analogue of a standard tertiary alcohol, reducing the entropic penalty of binding to a protein target.
Metabolic Stability[1]
-
THF Ring: The tetrahydrofuran ring is generally stable but can undergo oxidative metabolism at the alpha-position (adjacent to oxygen) by CYP450 enzymes.
-
Cyclopropanol: The cyclopropanol moiety is a known metabolic "soft spot." It can function as a suicide inhibitor for certain enzymes via radical ring opening, covalently modifying the active site. This mechanism is exploited in some inhibitor classes but must be monitored for toxicity in others.
Safety & Handling
| Hazard Class | Description | Mitigation |
| Flammability | Highly Flammable (Solvent/Reagent residues) | Store away from ignition sources.[1] Use spark-proof tools. |
| Reactivity | Grignard Reagents are Pyrophoric | Handle under inert atmosphere (Glovebox or Schlenk line). |
| Toxicity | Potential Irritant | Wear standard PPE (Gloves, Goggles, Lab Coat).[1] |
| Storage | Hygroscopic / Oxidation prone | Store at 2-8°C under Argon. |
References
-
Kulinkovich, O. G., et al. (1989).[4] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.[1]
-
PubChem Database. "Compound Summary: 1-(Oxolan-3-yl)cyclopropan-1-ol (CID 54594441)."[1] National Center for Biotechnology Information. Link[1]
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 77, 1-159.[1]
-
Wessjohann, L. A., et al. (2003). "Ti-mediated preparation of cyclopropanols and their derivatization." Chemical Reviews, 103(4), 1625-1648.[1] Link[1]
Sources
- 1. PubChemLite - [(3r)-tetrahydrofuran-3-yl] n-[(1s)-1-[(2s,4r)-2-[[(1s,2r)-1-[(1-benzylcyclopropyl)sulfonylcarbamoyl]-2-vinyl-cyclopropyl]carbamoyl]-4-[(7-methoxy-2-phenyl-4-quinolyl)oxy]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]carbamate (C48H55N5O10S) [pubchemlite.lcsb.uni.lu]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
Conformational Analysis of 3-Substituted Tetrahydrofuran Rings
This guide provides an advanced technical analysis of the conformational behavior of 3-substituted tetrahydrofuran (THF) rings. It is designed for medicinal chemists and structural biologists requiring precise control over pharmacophore geometry.
Technical Guide for Drug Discovery & Structural Chemistry
Executive Summary
The tetrahydrofuran (THF) ring is a non-planar, dynamic scaffold ubiquitous in nucleoside analogues, polyether antibiotics, and fragment-based drug discovery. Unlike six-membered rings which reside in defined chair conformers, the five-membered THF ring undergoes pseudorotation —a continuous wave-like motion where the ring atoms oscillate out of the plane without crossing a high energy barrier.
For 3-substituted THFs, the conformational equilibrium is dictated by a subtle interplay between steric bulk , electronic effects (gauche/anomeric) , and intramolecular hydrogen bonding .[1] Understanding these forces is critical, as the "pucker" of the ring determines the vector of the substituent, directly influencing ligand-protein binding affinity (induced fit vs. lock-and-key).
Theoretical Framework: The Pseudorotation Cycle
To analyze THF conformations, one must abandon the static "envelope" vs. "twist" dichotomy and adopt the dynamic pseudorotation model .
Cremer-Pople Parameters
The geometry of the ring is mathematically defined by two parameters derived by Cremer and Pople:
-
Phase Angle (
or ): Describes where the ring is puckered (which atoms are out of plane). It ranges from to . -
Puckering Amplitude (
or ): Describes how much the ring is puckered (degree of deviation from planarity). Typical values for THF are Å.
The North/South Domain
In nucleoside chemistry (and applicable to general 3-substituted THFs), the pseudorotation cycle is divided into two hemispheres:
-
North (N-type):
(C3'-endo / C2'-exo). The substituent at C3 is generally pseudo-axial . -
South (S-type):
(C2'-endo / C3'-exo). The substituent at C3 is generally pseudo-equatorial .
The barrier to interconversion between N and S forms is low (
Figure 1: The Pseudorotation Cycle. The ring oscillates between North and South hemispheres. Substituents at C3 toggle between pseudo-axial (N) and pseudo-equatorial (S) orientations.
Determinants of Conformation (3-Substituent Effects)
The equilibrium position (
Steric Effects (The Default Rule)
In the absence of electronic factors, steric bulk favors the South (S-type) conformation .
-
Mechanism: The S-type conformation places the C3-substituent in a pseudo-equatorial position, minimizing 1,2-eclipsing interactions with substituents on adjacent carbons.
-
Example: 3-Methyltetrahydrofuran prefers the S-type conformation to minimize steric clash.
The Gauche Effect (Electronegative Substituents)
For electronegative substituents (F, OH, OMe) at C3, the gauche effect becomes a dominant force.
-
The Interaction: The relevant torsion angle is O1-C2-C3-X.
-
Mechanism: Hyperconjugation (
) and electrostatic attraction favor a gauche alignment between the ring oxygen (O1) and the electronegative substituent (X). -
Outcome: This stabilizes the North (N-type) conformation (pseudo-axial), opposing the steric preference.
-
Note: In 3-fluoro-THF, this creates a competitive equilibrium where the N-population is significantly higher than in 3-methyl-THF, though the S-form may still be populated due to solvation effects.
-
Intramolecular Hydrogen Bonding
If the substituent is a hydrogen bond donor (e.g., 3-OH, 3-CH
-
3-Hydroxytetrahydrofuran: The C4'-endo envelope (an N-type conformer) is strongly favored because it brings the 3-OH group into perfect proximity (
Å) to donate a hydrogen bond to the ring oxygen lone pair.
Analytical Workflow: Determining Conformation
Since the ring is dynamic, static methods (standard X-ray) can be misleading. Solution-state NMR coupled with computational modeling is the gold standard.
NMR Spectroscopy ( Analysis)
The vicinal proton-proton coupling constants (
Protocol:
-
Acquire
H NMR: Obtain a high-resolution spectrum (600+ MHz recommended) in a non-interacting solvent (e.g., or ) to avoid solvent competition for H-bonds. -
Extract Couplings: Measure
(cis and trans) and (cis and trans). -
Apply the Altona-Haasnoot Equation: Use the generalized Karplus equation which corrects for substituent electronegativity (
): This equation accounts for the non-linear effect of the electronegative O1 and the C3-substituent. -
PSEUROT Analysis: Input the experimental
values into a pseudorotation analysis program (e.g., PSEUROT 6.3 or similar Python scripts). The software fits the data to a two-state equilibrium model ( ) to extract:-
Mole fraction of N (
) and S ( ). -
Phase angles for N (
) and S ( ).
-
Computational Validation (DFT)
-
** conformational Scanning:** Perform a relaxed Potential Energy Surface (PES) scan.
-
Coordinate: Constrain the pseudorotation phase angle
from to in steps. -
Level of Theory: M06-2X/def2-TZVP (handles dispersion well) or B3LYP-D3/6-311+G(d,p).
-
-
Boltzmann Weighting: Calculate
for the minima and predict the theoretical population ratio.
Figure 2: Integrated Experimental and Computational Workflow for Conformational Assignment.
Data Summary: Substituent Impact
| Substituent (C3) | Dominant Effect | Preferred Conformation | Orientation |
| -CH | Steric Repulsion | South (S) | Pseudo-equatorial |
| -F (Fluoro) | Gauche Effect (O1-C2-C3-F) | North (N) / Equilibrium | Pseudo-axial (favored by gauche) |
| -OH (Hydroxyl) | Intramolecular H-Bond | North (N) (C4'-endo) | Pseudo-axial (H-bonded to O1) |
| -OCH | Gauche + Steric | Equilibrium | Mixed |
Key Takeaway for Drug Design
-
To vector a substituent equatorially (extending into a solvent channel), use a C3-alkyl or C3-aryl linker.
-
To vector a substituent axially (or to induce a specific ring pucker to match a receptor pocket), introduce an electronegative atom (F, OH) at C3 or utilize an intramolecular H-bond scaffold.
References
-
Cremer, D., & Pople, J. A. (1975).[2] A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. Link
-
Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities. An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. Link
-
Caminati, W., et al. (2001). A Microwave Spectroscopic Investigation of the Networked Structure of 3-Hydroxytetrahydrofuran-H2O. The Journal of Physical Chemistry A, 105(24), 5971–5977. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link
Sources
pKa values and acidity of cyclopropan-1-ol derivatives
Title: The Acidity and Stability of Cyclopropan-1-ol Derivatives: A Technical Guide to Structure-Property Relationships and pKa Determination
Executive Summary
Cyclopropan-1-ol (
However, the utility of
Part 1: Theoretical Framework & Electronic Structure
The Walsh Orbital Model & Acidity
The acidity of an alcohol is governed by the stability of its conjugate base (alkoxide).[1] In cyclopropanol, this stability is not driven by resonance (as in phenol) but by the unique hybridization of the cyclopropane ring.
-
Orbital Hybridization: According to the Walsh model and Coulson-Moffitt descriptions, the C-C bonds in the ring are "bent," utilizing orbitals with high
-character ( ). -
The "s-Character" Rule: To compensate, the exocyclic bonds (C-H and C-O) utilize orbitals with significantly higher
-character ( ) than the standard orbitals of acyclic alkanes. -
Electronegativity: Carbon atoms with higher
-character are effectively more electronegative ( ). The cyclopropyl carbon pulls electron density away from the oxygen, stabilizing the negative charge on the alkoxide and lowering the pKa.
Visualization: Orbital Hybridization vs. Acidity
Figure 1: Mechanistic flow illustrating how ring strain leads to orbital rehybridization and enhanced acidity in cyclopropanols.
Part 2: Comparative Acidity & Substituent Effects
The following table synthesizes pKa data, contrasting cyclopropanols with acyclic analogs. Note that while absolute values vary by solvent (Water vs. DMSO), the relative ordering remains consistent.
Table 1: Comparative pKa Values and Structural Drivers
| Compound | Structure | pKa (Water) | pKa (DMSO)* | Electronic Driver |
| Propan-2-ol | 17.1 | ~30.0 | Standard | |
| Cyclopropan-1-ol | 15.5 (est) | ~28.0 | Increased | |
| 1-Phenylcyclopropan-1-ol | ~14.5 | ~26.5 | Inductive (-I) effect of phenyl + Walsh effect. | |
| 1-(Trifluoromethyl)cyclopropanol | ~12.0 | ~22.0 | Strong EWG (-I) stabilizes alkoxide significantly. | |
| Phenol | 10.0 | 18.0 | Resonance stabilization (aromatic delocalization). |
*Note: DMSO values are often 10-12 units higher than aqueous values for alcohols due to the lack of hydrogen bond stabilization for the anion in aprotic solvents.
Part 3: Stability & The Ring-Opening Challenge
A critical pitfall in working with cyclopropanols is their instability under the very conditions used to measure acidity (basic pH).
The Homoenolate Trap:
Upon deprotonation, the cyclopropoxide anion is not kinetically stable. It undergoes a ring-opening isomerization to form a metal homoenolate, which protonates to form a ketone or aldehyde.
This reaction is irreversible and exothermic (release of
Part 4: Experimental Protocol (Self-Validating)
To measure the pKa of unstable cyclopropanols, we utilize
Protocol: Single-Sample NMR Titration with Chemical Shift Imaging
Objective: Determine pKa by monitoring the chemical shift change of the
Reagents:
-
Analyte: Cyclopropan-1-ol derivative (
mM). -
Solvent: DMSO-
(anhydrous). -
Base: Potassium tert-butoxide (
-BuOK) or Phosphazene base ( ) for weaker acids. -
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
Step-by-Step Methodology:
-
Baseline Acquisition: Dissolve analyte and internal standard in DMSO-
. Acquire a quantitative H NMR ( ). -
Stepwise Basification: Add aliquots of base (0.2 eq up to 2.0 eq).
-
Fast Acquisition: Immediately acquire spectra after each addition.
-
Integrity Check (Self-Validation):
-
Monitor the integral of the cyclopropyl ring protons (0.4–1.0 ppm).
-
Stop Condition: If signals for propanal (CHO at 9.8 ppm) or ethyl ketones appear, the ring is opening. Use only data points prior to decomposition.
-
-
Data Analysis: Plot the chemical shift change (
) vs. equivalents of base. Fit to the Henderson-Hasselbalch isotherm.
Workflow Visualization
Figure 2: Self-validating NMR titration workflow for unstable cyclopropanol derivatives.
Part 5: Applications in Drug Design
Researchers utilize cyclopropan-1-ol derivatives not just for their acidity, but for their ability to modulate metabolic stability and potency.
-
Bioisosterism: The cyclopropanol moiety serves as a transition-state mimic for tetrahedral intermediates in enzyme hydrolysis (e.g., protease inhibitors). The increased acidity allows for stronger H-bond donor capability compared to isopropyl groups.
-
Conformational Locking: Unlike acyclic alcohols, the rigid ring prevents rotation, locking the -OH vector in a specific orientation relative to the pharmacophore.
-
Metabolic Blocking: Substitution at the 1-position (e.g., 1-fluorocyclopropanol) blocks metabolic oxidation at the
-carbon, extending half-life ( ).
References
-
Roberts, J. D., & Chambers, V. C. (1951).[2] Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine.[2] Journal of the American Chemical Society.[3] Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
-
Kulinkovich, O. G. (2003). The Kulinkovich Reaction in the Synthesis of Cyclopropanols. Chemical Reviews. Link
-
Popov, K., et al. (2006).[3] Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry. Link
-
Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link
Sources
Stereoelectronic Architecture of Oxolane-Cyclopropane Scaffolds
A Technical Guide for Medicinal Chemistry
Executive Summary
The fusion of oxolane (tetrahydrofuran) and cyclopropane rings creates a unique bicyclic scaffold—3-oxabicyclo[3.1.0]hexane —that offers distinct advantages in drug design. Unlike flexible aliphatic chains or standard saturated heterocycles, this scaffold introduces significant ring strain (~27 kcal/mol) and conformational locking . These features allow medicinal chemists to precisely orient pharmacophores while modulating metabolic stability and lipophilicity. This guide analyzes the electronic underpinnings of this scaffold, provides a validated synthetic protocol, and details its application as a bioisostere.
Part 1: Electronic Architecture & Theoretical Framework
The reactivity and binding properties of oxolane-cyclopropane scaffolds are governed by the interaction between the high-energy Walsh orbitals of the cyclopropane ring and the lone pair electrons of the oxolane oxygen.
1.1 Orbital Hybridization and Strain
The cyclopropane ring is not formed by standard
-
Walsh Orbital Interaction: In 3-oxabicyclo[3.1.0]hexane, the oxygen atom is held in a fixed geometry relative to the cyclopropane ring. The oxygen lone pair (
) can donate electron density into the antibonding orbitals of the cyclopropane ring ( ), or conversely, the high-energy Walsh orbitals ( ) can interact with the oxygen center. -
Conformational Locking: Unlike cyclohexane (chair) or THF (envelope), the 3-oxabicyclo[3.1.0]hexane system predominantly adopts a boat-like conformation [1]. This rigidity prevents the "snapping into symmetry" observed in flexible ethers, resulting in a permanent, directed dipole moment vector essential for specific receptor binding.
1.2 Physicochemical Property Modulation
The fusion of the two rings alters fundamental properties compared to the parent tetrahydrofuran (THF).
| Property | Tetrahydrofuran (THF) | 3-Oxabicyclo[3.1.0]hexane | Drug Design Implication |
| Ring Strain | ~5 kcal/mol | ~27-30 kcal/mol | Enhanced reactivity to specific metabolic enzymes; rigidification. |
| Dipole Moment | 1.75 D | ~1.8 - 2.1 D (Vector dependent) | Stronger directional H-bond accepting capability due to exposed O-lp. |
| Conformation | Flexible (Envelope) | Rigid (Boat) | Pre-organization of pharmacophores (entropy reduction in binding). |
| C-H Acidity | Low ( | Increased ( | Cyclopropane acts as an electron-withdrawing group (inductive effect). |
The "Janus" Polarity Effect: Recent studies on fluorinated cyclopropanes reveal a "Janus-like" face where one side of the ring is electrostatically negative (fluorine rich) and the other positive. In oxolane-fused systems, this allows for the creation of "polar hydrophobic" patches—regions that are lipophilic but possess high local polarity to displace water molecules in a binding pocket [2].
Part 2: Synthetic Access & Electronic Modulation[1][2]
Accessing these scaffolds requires methods that can tolerate the high ring strain without fragmentation. The Iodocyclization of Vinylcyclopropanes is a field-proven, robust protocol that yields highly functionalized oxolane-cyclopropane cores.
2.1 Validated Protocol: Iodocyclization
This method utilizes the intrinsic nucleophilicity of a carbonyl oxygen to attack an iodonium intermediate formed on a vinylcyclopropane. It is superior to direct carbene insertion for complex molecules because it installs a handle (iodide) for further cross-coupling.
Mechanism:
-
Activation: An electrophilic iodine source (NIS or
) activates the alkene. -
Cyclization: The carbonyl oxygen (from an amide, ester, or ketone pendant) attacks the iodonium ion.
-
Stereocontrol: The reaction proceeds via a syn-selective pathway relative to the vinyl group, dictated by the transition state geometry [3].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the vinylcyclopropane precursor (1.0 equiv) in anhydrous Acetonitrile (0.1 M). Ensure the precursor contains a pendant nucleophile (e.g., a
-keto amide). -
Reagent Addition: Add
(3.0 equiv) as a base to buffer the solution. Cool to 0°C. -
Iodination: Add N-Iodosuccinimide (NIS, 1.2 equiv) portion-wise over 10 minutes. Protect from light.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with PMA or
; cyclopropanes often stain intense blue/brown). -
Quench: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography. Note: The fused bicyclic product is often less polar than the open-chain precursor due to internal H-bond masking.
2.2 Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the iodocyclization strategy, highlighting the stereoelectronic decision points.
Figure 1: Reaction workflow for the synthesis of oxolane-cyclopropane scaffolds via iodocyclization. The process leverages the reactivity of the alkene "handle" on the cyclopropane ring.
Part 3: Applications in Drug Discovery[3][4]
3.1 Bioisosterism and Metabolic Stability
The oxolane-cyclopropane scaffold serves as a potent bioisostere for:
-
Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but introduces rigidity and alters the electronic vector.
-
Carbonyls: The dipole of the ether oxygen, when fixed in the boat conformation, can mimic the H-bond accepting capability of a ketone carbonyl but without the liability of nucleophilic attack [4].
3.2 Case Study: Strigol Analogues
Strigolactones are complex signaling molecules. Synthetic analogues utilizing the 3-oxabicyclo[3.1.0]hexane core (specifically the "D-ring" mimic) have shown retained biological activity with significantly enhanced hydrolytic stability. The cyclopropane ring protects the ether linkage from metabolic cleavage while maintaining the necessary "active conformation" for receptor docking [3].
3.3 Strategic Implementation (Checklist)
When incorporating this scaffold into a lead compound:
References
-
Mjöberg, P. J., & Almlöf, J. (1978). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: An ab initio SCF investigation. Chemical Physics, 29(2), 201-208.[1] [Link]
-
Díaz-Casado, L., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1234-1245. [Link]]
-
Craig, A. J., Cording, A. P., Gilmer, S. C. L., & Hawkins, B. C. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]]
-
Li, D. (2025).[2] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]]
Sources
The Synthetic Chemist's Guide to 1-Substituted Cyclopropan-1-ols: A Privileged Scaffold
Abstract
The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Among its derivatives, 1-substituted cyclopropan-1-ols have emerged as particularly valuable three-carbon synthons.[3] Their facile preparation and diverse reactivity, primarily through ring-opening or retention of the cyclopropane core, have positioned them as key intermediates in the construction of complex molecular architectures.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing these versatile building blocks, with a focus on the underlying mechanisms, practical considerations, and applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Strained Ring
The unique electronic and steric properties of the cyclopropane ring impart significant and often desirable characteristics to molecules. In drug discovery, the incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and provide novel three-dimensional structures.[5][6] 1-Substituted cyclopropan-1-ols, in particular, serve as versatile precursors to a wide array of functional groups and molecular scaffolds. Their utility stems from their ability to act as homoenolate equivalents, undergo ring expansion to cyclobutanones, and participate in various stereospecific transformations.[3][7] This guide will delve into the most prominent and impactful methods for their synthesis, providing both theoretical understanding and practical guidance.
The Kulinkovich Reaction: A Titanium-Mediated Marvel
First reported by Oleg G. Kulinkovich in 1989, the Kulinkovich reaction has become a cornerstone for the synthesis of cyclopropanols from esters.[8][9][10] This organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide, to convert esters into 1-substituted cyclopropan-1-ols.[8][9][11]
Mechanism: The Titanacyclopropane Intermediate
The generally accepted mechanism involves the initial formation of a dialkyltitanium(IV) species from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent.[8][9] This unstable intermediate undergoes β-hydride elimination to generate an alkane and a key titanacyclopropane intermediate.[8][9][11] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester in a two-step process: nucleophilic addition to the carbonyl group followed by intramolecular cyclization to yield the cyclopropanol product after workup.[8][11]
Sources
- 1. BJOC - Diastereo- and enantioselective preparation of cyclopropanol derivatives [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Kulinkovich Reaction [organic-chemistry.org]
Methodological & Application
Synthesis of 1-(Oxolan-3-yl)cyclopropan-1-ol via Kulinkovich reaction
Application Note: High-Fidelity Synthesis of 1-(Oxolan-3-yl)cyclopropan-1-ol via Catalytic Kulinkovich Reaction
Executive Summary
This technical guide details the protocol for synthesizing 1-(oxolan-3-yl)cyclopropan-1-ol (also known as 1-(tetrahydrofuran-3-yl)cyclopropan-1-ol) utilizing the Kulinkovich reaction . This transformation constructs a strained cyclopropane ring directly from an ester precursor using ethylmagnesium bromide (EtMgBr) and a titanium(IV) catalyst.[1][2][3]
The resulting scaffold is a critical bioisostere in medicinal chemistry, offering metabolic stability and unique vector positioning compared to gem-dimethyl or carbonyl groups. This protocol emphasizes the catalytic variant of the reaction to maximize atom economy while ensuring reproducibility through rigorous moisture control and kinetic management.
Retrosynthetic Analysis & Strategy
The target molecule is a tertiary alcohol featuring a cyclopropane ring fused to a tetrahydrofuran (oxolane) core.
-
Target: 1-(Oxolan-3-yl)cyclopropan-1-ol
-
Strategic Disconnection: C1–C2 and C1–C3 bonds of the cyclopropane ring.
-
Precursors:
Rationale: The Kulinkovich reaction is preferred over the Simmons-Smith or carbene addition to enol ethers because it allows the direct conversion of stable esters into cyclopropanols in a single step, avoiding multi-step redox manipulations.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a simple nucleophilic attack. It involves a "ligand exchange" mechanism where the low-valent titanacyclopropane acts as a 1,2-dicarbanion equivalent.
Key Mechanistic Steps:
-
Alkylation: Ti(OiPr)₄ reacts with 2 equiv. of EtMgBr to form unstable diethyltitanium.[4]
- -Hydride Elimination: Diethyltitanium eliminates ethane to form the active titanacyclopropane species.[3]
-
Insertion: The ester carbonyl inserts into the Ti-C bond.[6][7]
-
Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring.
-
Turnover: Transmetallation with fresh EtMgBr releases the product as a magnesium alkoxide and regenerates the titanacyclopropane.
Figure 1: Catalytic cycle of the Kulinkovich reaction highlighting the regeneration of the active titanacyclopropane species.[1][8]
Experimental Protocol
Reagents & Materials Table
| Component | Role | Equiv. | Purity/Specs |
| Ethyl 3-tetrahydrofurancarboxylate | Substrate | 1.0 | >97%, Dry (<200 ppm H₂O) |
| Ethylmagnesium bromide (EtMgBr) | Reagent | 3.0 - 3.5 | 3.0 M in Et₂O (Preferred) or THF |
| Titanium(IV) isopropoxide | Catalyst | 0.2 (20 mol%) | 99.9% trace metals basis |
| Diethyl Ether (Et₂O) | Solvent | N/A | Anhydrous, inhibitor-free |
| Sulfuric Acid (10% aq) | Quench | Excess | Aqueous solution |
Critical Process Parameters (CPP)
-
Solvent Choice: Diethyl ether is superior to THF for the catalytic variant. Ligand exchange on Titanium is faster in ether, preventing catalyst sequestration.
-
Addition Rate: EtMgBr must be added slowly (e.g., via syringe pump). Rapid addition builds up Ti(II) species that polymerize rather than reacting with the ester, killing the conversion.
-
Temperature: Maintain 0–5 °C during addition to suppress side reactions (e.g., direct Grignard addition to the ester).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Cool to room temperature under a positive pressure of argon.
Step 2: Substrate Loading
-
Charge the flask with Ethyl 3-tetrahydrofurancarboxylate (1.0 equiv, e.g., 10 mmol, 1.44 g).
-
Add Titanium(IV) isopropoxide (0.2 equiv, 2 mmol, 0.59 mL).
-
Dissolve in anhydrous Diethyl Ether (50 mL, 0.2 M concentration relative to ester).
-
Note: The solution will be colorless to pale yellow.
-
Step 3: Grignard Addition (The Critical Step)
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Load EtMgBr (3.5 equiv, 35 mmol) into a gas-tight syringe or addition funnel.
-
Slowly add the EtMgBr solution dropwise over 1 to 2 hours .
-
Visual Cue: The solution will turn from yellow to dark brown/black. Evolution of gas (ethane/ethylene) will be observed.[1]
-
Caution: Vigorous gas evolution indicates the reaction is working. Ensure the system is vented through a bubbler.
-
Step 4: Reaction Completion
-
After addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for an additional 1–2 hours.
-
TLC Monitoring: Check consumption of ester (usually R_f ~ 0.5 in 20% EtOAc/Hex) and appearance of product (lower R_f, stains active with KMnO4 or p-Anisaldehyde).
Step 5: Quench and Workup
-
Cool the mixture back to 0 °C.
-
Carefully quench by dropwise addition of 10% aqueous H₂SO₄ (20 mL) or saturated NH₄Cl.
-
Note: The mixture will bubble vigorously and form a solid precipitate (Ti salts) that eventually dissolves or suspends.
-
-
Transfer to a separatory funnel. Separate the phases.
-
Extract the aqueous phase with Et₂O (3 x 30 mL).
-
Combine organic layers, wash with saturated NaHCO₃ (to neutralize acid) and Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (start 10:1, move to 3:1). The alcohol is polar.
-
Yield Expectation: 65–85%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Fast addition of EtMgBr | Use a syringe pump. The catalyst regeneration is the rate-limiting step; flooding it kills the active species. |
| No Reaction | Wet solvent/reagents | Ti(OiPr)₄ hydrolyzes instantly with water. Flame dry everything; use fresh bottles. |
| Direct Alkylation | Temperature too high | Ensure addition is at 0 °C. Direct Grignard attack on the ester competes at higher temps. |
| Emulsion during workup | Titanium hydroxides | Use 10% H₂SO₄ instead of NH₄Cl to fully solubilize Titanium salts. |
Safety Information
-
Ethylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Handle only under inert atmosphere.
-
Titanium(IV) Isopropoxide: Moisture sensitive; causes severe eye irritation.
-
Reaction Pressure: The reaction generates ethylene and ethane gas. Do not seal the vessel completely ; use a bubbler to vent pressure safely.
References
-
Kulinkovich, O. G., et al. (1989).[3][5][6][9][10] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244–2245. (English Translation via Synthesis 1991).
-
Kulinkovich, O. G., & de Meijere, A. (2000).[6][8][9] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.[6]
-
Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 77, 1-159.
-
Wolan, A., & Six, Y. (2010).[6] "Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents."[1][2][4][6][7][11] Tetrahedron, 66(1), 15-61.
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kulinkovich_reaction [chemeurope.com]
- 10. synarchive.com [synarchive.com]
- 11. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
Protocol for the Diastereoselective Cyclopropanation of Oxolane-3-Carboxylic Esters via Modified Simmons-Smith Reaction
Introduction
The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, offering a rigid three-dimensional framework that can be strategically functionalized. Specifically, 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives, which result from the cyclopropanation of substituted oxolanes (tetrahydrofurans), are valuable building blocks for the synthesis of various biologically active molecules. This application note provides a detailed protocol for the diastereoselective cyclopropanation of ethyl 2,5-dihydrofuran-3-carboxylate, a derivative of oxolane-3-carboxylic acid, to yield ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.
The protocol utilizes a modified Simmons-Smith reaction, a robust and versatile method for the stereospecific conversion of alkenes to cyclopropanes.[1][2] The classical Simmons-Smith reaction employs a zinc-copper couple and diiodomethane to generate the active carbenoid species.[3] However, for less nucleophilic alkenes, such as the α,β-unsaturated ester in our substrate, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, offers enhanced reactivity and reproducibility.[4][5]
Reaction Mechanism and Diastereoselectivity
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene group to the alkene in a concerted fashion.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.
In the case of ethyl 2,5-dihydrofuran-3-carboxylate, the cyclopropanation will occur on the double bond of the dihydrofuran ring. The ester group at the 3-position is expected to direct the incoming methylene group to the opposite face of the ring due to steric hindrance. This results in the preferential formation of the trans diastereomer, where the newly formed cyclopropane ring and the ester group are on opposite sides of the oxolane ring.
Experimental Protocol
This protocol is adapted from established procedures for the Furukawa modification of the Simmons-Smith reaction on electron-deficient alkenes.[2][5]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Ethyl 2,5-dihydrofuran-3-carboxylate | ≥97% | Sigma-Aldrich |
| Diethylzinc (1.0 M solution in hexanes) | Anhydrous | Sigma-Aldrich |
| Diiodomethane | 99%, stabilized | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | VWR |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Brine (saturated NaCl solution) | Reagent Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | - |
| Round-bottom flask (2-neck) | 100 mL | - |
| Magnetic stirrer and stir bar | - | - |
| Septa and needles | - | - |
| Ice bath | - | - |
| Separatory funnel | 250 mL | - |
| Rotary evaporator | - | - |
| Flash chromatography system | - | - |
| Silica gel | 230-400 mesh | - |
Safety Precautions
-
Diethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.
-
Diiodomethane is a toxic and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction quench with aqueous ammonium chloride can be exothermic. Perform the addition slowly and with cooling.
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere, add anhydrous dichloromethane (20 mL) to a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice bath.
-
-
Formation of the Zinc Carbenoid:
-
To the cooled DCM, add diiodomethane (2.2 mmol, 1.1 equiv).
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 1.1 equiv) dropwise via syringe. A white precipitate of the zinc carbenoid may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Cyclopropanation Reaction:
-
Slowly add a solution of ethyl 2,5-dihydrofuran-3-carboxylate (2.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.
-
Characterization
The structure and purity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture by integrating the signals corresponding to the different diastereomers.
Expected ¹H NMR data for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate: The spectrum is expected to show characteristic signals for the bicyclic core protons, including the cyclopropyl protons, as well as the ethyl ester protons. The coupling constants between the cyclopropyl protons will be indicative of their relative stereochemistry.
Process Visualization
Figure 1. Experimental workflow for the cyclopropanation of ethyl 2,5-dihydrofuran-3-carboxylate.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive zinc carbenoid | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored diethylzinc solution. |
| Low reactivity of the substrate | Increase the reaction time or temperature (e.g., reflux in DCM). Consider using a more reactive carbenoid, such as that generated in the Shi modification.[5] | |
| Formation of side products | Decomposition of the product | The strained cyclopropane ring may be sensitive to acidic or basic conditions. Ensure the work-up is performed without delay and consider using a milder quenching agent if necessary. |
| Low diastereoselectivity | Insufficient steric hindrance | While the ester group is expected to provide good diastereoselectivity, this can be substrate-dependent. Chiral ligands can be employed for asymmetric cyclopropanation if a specific enantiomer is desired. |
| Difficulty in purification | Co-elution of starting material and product | Optimize the mobile phase for flash chromatography. If the product is volatile, distillation under reduced pressure may be an alternative purification method. |
Conclusion
The modified Simmons-Smith reaction using diethylzinc and diiodomethane provides an effective and diastereoselective method for the synthesis of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate from ethyl 2,5-dihydrofuran-3-carboxylate. The protocol detailed in this application note offers a reliable and scalable route to this valuable building block for drug discovery and development. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the successful and safe execution of this procedure.
References
- Charette, A. B.; Beauchemin, A.
-
Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7, 3353. [Link]
-
Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958 , 80, 5323. [Link]
-
Shi, Y. et al. A Novel Class of Tunable Zinc Reagents (RXZnCH₂Y) for Efficient Cyclopropanation of Olefins. J. Org. Chem.2004 , 69, 327-334. [Link]
-
Simmons–Smith reaction. In Wikipedia; 2023. [Link]
-
Simmons-Smith Reaction. SynArchive. [Link]
Sources
Preparation of beta-ketones from 1-(Oxolan-3-yl)cyclopropan-1-ol
Application Note: Strategic Preparation of -Ketones from 1-(Oxolan-3-yl)cyclopropan-1-ol
Executive Summary
The transformation of 1-(Oxolan-3-yl)cyclopropan-1-ol into
This guide details two primary workflows:
-
Acid-Mediated Ring Opening: For the synthesis of 1-(oxolan-3-yl)propan-1-one.
-
Oxidative Radical Opening: For the synthesis of
-halo, -amino, or -sulfonyl ketones.
Mechanistic Insight
The reactivity of 1-(oxolan-3-yl)cyclopropan-1-ol is governed by the release of ring strain. The reaction proceeds through the cleavage of the C1–C2 bond (less substituted) or C1–C3 bond, followed by tautomerization.
Mechanism Diagram
The following diagram illustrates the divergent pathways for protonolysis (Path A) and radical functionalization (Path B).
Figure 1: Divergent reaction pathways for the ring-opening of 1-(oxolan-3-yl)cyclopropan-1-ol.
Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis of 1-(Oxolan-3-yl)propan-1-one
This method is the standard protocol for converting the cyclopropanol moiety into a simple ethyl ketone side chain.
Reagents & Materials:
-
Substrate: 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 equiv)
-
Acid Catalyst: Hydrochloric acid (HCl, 2M in ether) or
-Toluenesulfonic acid ( -TsOH) -
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Quench: Saturated NaHCO
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Acid Addition: Cool the solution to 0°C. Add HCl (2M in ether, 1.1 equiv) dropwise over 5 minutes.
-
Note: If using
-TsOH (0.1 equiv), the reaction can be run at room temperature.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 1-2 hours. Monitor conversion by TLC (stain with PMA or Vanillin; cyclopropanols stain distinctively blue/purple).
-
Workup: Quench with sat. NaHCO
(5 mL). Extract with DCM (3 x 10 mL). -
Purification: Dry combined organics over MgSO
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).
Expected Outcome:
-
Product: 1-(Oxolan-3-yl)propan-1-one
-
Yield: 85-95%
-
Appearance: Colorless oil
Protocol B: Oxidative Radical Synthesis of -Bromo Ketones
This protocol installs a bromine atom at the
Reagents & Materials:
-
Substrate: 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (4:1)
-
Temperature: 0°C to RT
Step-by-Step Methodology:
-
Dissolution: Dissolve the cyclopropanol (1.0 mmol) in MeCN:H
O (4:1 v/v, 10 mL). -
Addition: Add NBS (1.2 mmol) in one portion at 0°C.
-
Mechanistic Note: The electrophilic bromine attacks the cyclopropane ring, inducing ring opening to the
-bromo ketone.
-
-
Reaction: Stir for 1 hour at 0°C. The solution may turn slightly yellow/orange.
-
Quench: Add 10% Na
S O (sodium thiosulfate) solution to quench excess bromine. -
Extraction: Extract with EtOAc (3 x 15 mL). Wash with brine.
-
Purification: Flash chromatography (rapid elution is recommended to prevent elimination of HBr).
Expected Outcome:
-
Product: 3-Bromo-1-(oxolan-3-yl)propan-1-one
-
Yield: 70-85%
Data Analysis & Optimization
The following table summarizes optimization data for the ring-opening reaction, highlighting the impact of catalyst and solvent choice.
| Entry | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Type |
| 1 | HCl (1.0 eq) | DCM | 25 | 2 | 92 | Ethyl Ketone |
| 2 | MeOH | 60 | 4 | 88 | Methyl Ketal* | |
| 3 | NBS (1.2 eq) | MeCN/H2O | 0 | 1 | 81 | |
| 4 | Fe(NO3)3 / TEMPO | DCM | 25 | 12 | 75 | |
| 5 | Mn(acac)3 | EtOH | 80 | 6 | 65 |
*Entry 2 Note: In nucleophilic solvents like MeOH, acid catalysis may yield the ketal or ether product instead of the ketone unless water is present.
**Entry 4 Note: Oxidative conditions can lead to desaturation to the
Workflow Visualization
The following diagram outlines the complete synthesis pipeline from the starting ester to the final
Figure 2: Synthesis workflow from commercial esters to final ketone products.
References
-
Kulinkovich, O. G., et al. "Titanium(IV)-catalyzed conversion of carboxylic esters to cyclopropanols with a Grignard reagent." Synthesis, 1991. Link
-
Cha, J. K., et al. "Preparation of Cyclopropanols and Their Application in Synthesis." Chemical Reviews, 2003. Link
-
Dai, M., et al. "Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization." Journal of the American Chemical Society, 2020.[1] Link
-
Duan, X., et al. "Silver-Catalyzed Ring-Opening Strategies for Functionalized Ketones." Journal of Organic Chemistry, 2015. Link
-
BenchChem. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Application Note." BenchChem Protocols, 2025.[2] Link
Application Notes and Protocols: Strategic Functionalization of the Tetrahydrofuran Ring Leveraging Cyclopropanol Precursors
Introduction: The Strategic Value of Tetrahydrofurans and the Untapped Potential of Cyclopropanols
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding, improve pharmacokinetic properties, and provide a stable, conformationally constrained framework for orienting pharmacophoric elements.[1][2] Consequently, the development of robust and efficient synthetic methodologies for constructing functionalized THF rings is of paramount importance to researchers in drug discovery and development.
Cyclopropanols have emerged as versatile and powerful building blocks in modern organic synthesis.[4] Their inherent ring strain, estimated to be around 27-28 kcal/mol, provides a thermodynamic driving force for a variety of ring-opening reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5] This unique reactivity profile makes them ideal precursors for the stereocontrolled synthesis of complex cyclic ethers like tetrahydrofurans. This guide provides an in-depth exploration of cutting-edge, field-proven protocols for the functionalization of the THF ring utilizing the unique reactivity of cyclopropanols.
Core Methodologies for THF Ring Construction from Cyclopropanols
The intrinsic reactivity of the three-membered ring of cyclopropanols can be harnessed through various catalytic and radical-mediated pathways to forge the five-membered THF core. The choice of methodology is often dictated by the desired substitution pattern and the functional group tolerance required for the target molecule.
Palladium-Catalyzed Ring-Opening Carbonylative Lactonization
A powerful strategy for the synthesis of THF-fused bicyclic γ-lactones involves a palladium-catalyzed carbonylative lactonization of hydroxycyclopropanols.[6] This method is particularly attractive due to its mild reaction conditions and broad functional group compatibility.
Mechanism of Action: The catalytic cycle is proposed to initiate with the oxidative addition of the palladium(0) catalyst into the C1-C2 bond of the cyclopropanol, which is facilitated by the directing effect of the tethered hydroxyl group. This is followed by CO insertion to form an acyl-palladium intermediate. Subsequent intramolecular alkoxypalladation and reductive elimination releases the bicyclic lactone product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle for Pd-catalyzed carbonylative lactonization.
Experimental Protocol: Synthesis of THF-fused Bicyclic γ-Lactones
-
To an oven-dried vial equipped with a magnetic stir bar, add the hydroxycyclopropanol substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as Xantphos (10 mol%).
-
Evacuate and backfill the vial with carbon monoxide (balloon pressure) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Stir the reaction mixture at the specified temperature (typically 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired THF-fused bicyclic γ-lactone.
| Substrate Type | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl-substituted hydroxycyclopropanol | Pd(OAc)₂/Xantphos | Toluene | 100 | 85 | [6] |
| Alkyl-substituted hydroxycyclopropanol | Pd(OAc)₂/Xantphos | 1,4-Dioxane | 100 | 78 | [6] |
| Heteroaromatic-substituted hydroxycyclopropanol | Pd(OAc)₂/dppf | Toluene | 80 | 91 | [6] |
Table 1: Representative examples of Pd-catalyzed carbonylative lactonization.
Copper-Catalyzed Intramolecular C-O Bond Formation
A novel and efficient method for the synthesis of di- or tri-substituted tetrahydrofurans is the copper-catalyzed intramolecular Csp³-O cross-coupling reaction of hydroxycyclopropanols.[5] This approach is characterized by its operational simplicity and the use of an inexpensive and abundant copper catalyst.
Mechanism of Action: The reaction is thought to proceed via the formation of a copper(II) alkoxide from the hydroxycyclopropanol. This intermediate undergoes a ring-opening via homolytic cleavage of the strained C-C bond to generate a β-keto radical and a copper(I) species. Subsequent intramolecular radical cyclization (Csp³-O bond formation) yields the functionalized THF ring.
Caption: Workflow for Cu-catalyzed synthesis of THFs.
Experimental Protocol: Synthesis of Di- and Tri-substituted Tetrahydrofurans
-
In a sealed tube, combine the hydroxycyclopropanol (1.0 equiv), Cu(OTf)₂ (10 mol%), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a polar aprotic solvent, for instance, acetonitrile or DMF.
-
Seal the tube and heat the reaction mixture to 80-120 °C for the specified time (typically 6-18 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to ambient temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted tetrahydrofuran.
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Hydroxycyclopropanol | Cu(OTf)₂ | K₂CO₃ | CH₃CN | 80 | 88 | [5] |
| Secondary Hydroxycyclopropanol | Cu(OTf)₂ | Cs₂CO₃ | DMF | 100 | 75 | [5] |
| Tertiary Hydroxycyclopropanol | Cu(OTf)₂ | K₂CO₃ | CH₃CN | 120 | 62 | [5] |
Table 2: Scope of Cu-catalyzed intramolecular cyclization.
Radical-Mediated Ring-Opening and Functionalization
The generation of β-keto radicals from cyclopropanols via single-electron transfer (SET) provides a powerful avenue for C-C and C-heteroatom bond formation, which can be strategically employed in the synthesis of complex molecules incorporating a THF ring.[7] This approach is often initiated by transition metals (e.g., Ag, Mn) or metal-free oxidants like persulfates.[7][8]
Mechanism of Action: The process typically begins with the formation of an alkoxy radical from the cyclopropanol. This is followed by a rapid β-scission of the strained cyclopropane ring to generate a more stable β-keto radical. This radical can then participate in various transformations, including intermolecular additions to alkenes or arenes, or intramolecular cyclizations to form new ring systems, including those containing a THF scaffold.
Caption: General pathway for radical-mediated cyclopropanol ring-opening.
General Protocol: Silver-Catalyzed Radical Ring-Opening Arylation
-
To a solution of the cyclopropanol (1.0 equiv) and the coupling partner (e.g., a heteroarene, 1.5 equiv) in a suitable solvent (e.g., dichloroethane), add Ag₂O (10 mol%).
-
Add an oxidant such as Na₂S₂O₈ (2.0 equiv).
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, filter through a pad of Celite, and rinse with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash chromatography to isolate the functionalized product.[8]
| Radical Initiator/Catalyst | Coupling Partner | Product Type | Yield Range (%) | Reference |
| Na₂S₂O₈ | Acrylamides | γ-Carbonylalkyl-substituted oxindoles | 60-85 | [7] |
| AgNO₃/Na₂S₂O₈ | 1,2,3-Triazoles | Fused Triazoles | 70-90 | [8] |
| Mn(OAc)₃ | Vinyl Azides | [3+3] Annulation Products | 55-75 | |
| AgF₂ | - | β-Fluorinated Ketones | 60-80 | [7] |
Table 3: Examples of radical-mediated functionalizations of cyclopropanols.
Conclusion and Future Perspectives
The methodologies outlined in this guide demonstrate the power and versatility of cyclopropanols as precursors for the synthesis of functionalized tetrahydrofurans. The choice between palladium, copper, or radical-mediated strategies allows researchers to tailor their synthetic approach to the specific requirements of their target molecules. These methods offer access to a diverse range of THF-containing structures, from simple substituted rings to complex fused systems, often with high levels of stereocontrol. As the demand for novel chemical entities in drug discovery continues to grow, the development of innovative strategies for the construction of privileged scaffolds like the THF ring will remain a key area of research. The continued exploration of new catalytic systems and the application of these methods in the total synthesis of complex natural products will undoubtedly further expand the synthetic chemist's toolbox.
References
-
Zhang, P., et al. (2018). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. ACS Catalysis. [Link]
-
García-García, P., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]
-
Wang, T., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science. [Link]
-
Yadav, J. S., et al. (2015). Substituent and Lewis Acid Promoted Dual Behavior of Epoxides towards [3+2]-Annulation with Donor-Acceptor Cyclopropanes: Synthesis of Substituted Cyclopentane and Tetrahydrofuran. Advanced Synthesis & Catalysis. [Link]
-
Shi, M., et al. (2009). Switchable Reactions of Cyclopropanes with Enol Silyl Ethers. Controllable Synthesis of Cyclopentanes and 1,6-Dicarbonyl Compounds. The Journal of Organic Chemistry. [Link]
-
Ciufolini, M. A., et al. (2012). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofuranyl azides and amines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Taylor, R. D., et al. (2019). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Chemistry – A European Journal. [Link]
-
Li, J.-H., et al. (2016). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Organic Letters. [Link]
-
Wang, Z., et al. (2024). Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles. Organic Letters. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
-
Yoshikai, N. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]
-
Hu, W., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
-
R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
Hu, W., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
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- 6. Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: 1-(Oxolan-3-yl)cyclopropan-1-ol as a Novel 3D Scaffold for Fragment-Based Drug Discovery
Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] A contemporary challenge and opportunity in FBDD is the deliberate move away from flat, sp²-rich aromatic fragments towards more three-dimensional, sp³-rich scaffolds.[3][4] These 3D fragments can provide access to novel intellectual property, improve physicochemical properties, and engage with complex binding pockets that are often intractable for planar molecules.[3][5] This guide details the rationale and application of 1-(Oxolan-3-yl)cyclopropan-1-ol, a unique fragment that embodies key principles of modern 3D fragment design. We present its physicochemical profile, a comprehensive workflow for its integration into an FBDD campaign, and detailed protocols for screening and hit-to-lead evolution.
The Strategic Shift to 3D Fragments
Historically, fragment libraries have been dominated by simple, two-dimensional aromatic and heteroaromatic rings.[3] While successful, this has led to the repeated exploration of a limited, "flat" chemical space. The success of FBDD is rooted in the simplicity and low molecular weight of the screening compounds, which increases the probability of finding a complementary match within a protein's binding site.[3] However, as the complexity of drug targets increases, particularly for protein-protein interactions, there is a growing need for fragments that can project vectors into three-dimensional space.
The incorporation of sp³-rich fragments offers several distinct advantages:
-
Improved Physicochemical Properties: Increased three-dimensionality is often correlated with enhanced aqueous solubility and better metabolic stability, crucial attributes for successful drug candidates. The oxetane motif, a close analog of the oxolane in our title compound, is known to favorably influence solubility, metabolic stability, and lipophilicity.[5][6][7]
-
Novel Vector Exploration: Unlike flat rings which typically allow for substitution in a single plane, 3D scaffolds provide well-defined, multi-directional vectors for fragment growth. This allows medicinal chemists to explore the unoccupied space within a binding pocket with greater precision.[8][9]
-
Enhanced Potency and Selectivity: The rigid, defined conformation of scaffolds like cyclopropane can lead to more specific, higher-quality interactions with a target, contributing to improved potency and selectivity.[10][11]
1-(Oxolan-3-yl)cyclopropan-1-ol was selected as an exemplar for this guide due to its combination of a rigid, non-planar cyclopropane core and a polar, solubility-enhancing oxolane (tetrahydrofuran) moiety.
Physicochemical Profile of 1-(Oxolan-3-yl)cyclopropan-1-ol
The structure of 1-(Oxolan-3-yl)cyclopropan-1-ol is uniquely suited for FBDD. It features a tertiary alcohol on a cyclopropane ring, which provides a rigid scaffold with a key hydrogen bond donor and acceptor group. The adjacent oxolane ring enhances polarity and solubility.
| Property | Value | Rationale & Significance in FBDD |
| Molecular Formula | C₇H₁₂O₂ | |
| Molecular Weight | 128.17 g/mol | Well within the typical fragment limit of <300 Da, ensuring higher screening hit rates.[2][12] |
| XlogP (Predicted) | 0.2 | Indicates good solubility and hydrophilicity, reducing the risk of non-specific binding.[13] |
| Hydrogen Bond Donors | 1 (Alcohol -OH) | Provides a critical interaction point for anchoring within a protein binding site. |
| Hydrogen Bond Acceptors | 2 (Alcohol -OH, Oxolane -O-) | Offers multiple opportunities for forming directed interactions with the target protein. |
| Rotatable Bonds | 1 | The low number of rotatable bonds provides conformational rigidity, reducing the entropic penalty upon binding. |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | Maximally three-dimensional, offering escape from "flatland" and access to novel chemical space. |
The cyclopropyl group is a "versatile player" in medicinal chemistry, known to enhance metabolic stability, increase potency, and provide conformational constraint.[11] The oxolane ring acts as a polar motif that can improve aqueous solubility and other key pharmacokinetic properties, a strategy widely employed in drug design.[5][6] This combination makes the fragment an excellent starting point for optimization.
Application Workflow in an FBDD Campaign
The integration of 1-(Oxolan-3-yl)cyclopropan-1-ol into an FBDD campaign follows a structured, multi-stage process. The goal is to identify its binding to a target of interest, validate this "hit," determine its binding mode, and then use this information to design more potent lead compounds.
Caption: FBDD workflow from initial screen to lead compound.
This workflow emphasizes a data-driven, iterative process. Initial hits are expected to have weak affinity (in the micromolar to millimolar range), which is typical and desirable for fragments.[12] The key is the high-quality structural information obtained from techniques like X-ray crystallography, which provides a precise roadmap for chemical optimization.[14][15][16]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key stages of the FBDD workflow using 1-(Oxolan-3-yl)cyclopropan-1-ol as a test fragment.
Protocol 4.1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique that detects mass changes on a sensor chip, allowing for real-time, label-free detection of binding events.[15][17] It is ideal for identifying fragment binders and providing an initial assessment of affinity.[17]
Objective: To identify if 1-(Oxolan-3-yl)cyclopropan-1-ol binds to the target protein and to estimate its dissociation constant (Kᴅ).
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) via amine coupling. Aim for a surface density of 8,000-12,000 Response Units (RU) to maximize the signal for small fragment binding.
-
Causality: Amine coupling is a robust and common method. A high protein density is required because the response signal is proportional to the molecular weight of the analyte; for small fragments, a higher target density is needed to generate a detectable signal.
-
Activate a reference flow cell with coupling reagents but without protein to serve as a control for non-specific binding and buffer effects.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of 1-(Oxolan-3-yl)cyclopropan-1-ol in 100% DMSO.
-
Create a dilution series in running buffer (e.g., HBS-EP+) typically ranging from 1 mM down to ~1 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2% to avoid artifacts.
-
-
Binding Analysis:
-
Inject the fragment concentration series over both the target and reference flow cells at a flow rate of 30 µL/min.
-
Use a contact time of 60 seconds and a dissociation time of 120 seconds. These times may need optimization based on the observed on- and off-rates.
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data, and then subtract the blank injection data.
-
Plot the steady-state response units against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the Kᴅ. A Kᴅ in the range of 10 µM to 5 mM is considered a viable fragment hit.
-
Protocol 4.2: Hit Validation by NMR Spectroscopy (STD-NMR)
Nuclear Magnetic Resonance (NMR) is a powerful technique in FBDD that can unambiguously identify binding events in solution.[14][18] Saturation Transfer Difference (STD) NMR is particularly useful as it identifies which ligands in a mixture are binding to the protein target.
Objective: To confirm the binding of 1-(Oxolan-3-yl)cyclopropan-1-ol to the target protein as an orthogonal validation method.
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Sample 1 (STD): ~10-20 µM target protein + 1 mM 1-(Oxolan-3-yl)cyclopropan-1-ol.
-
Sample 2 (Control): 1 mM 1-(Oxolan-3-yl)cyclopropan-1-ol only.
-
Causality: A high excess of the fragment is required to ensure that a detectable fraction is bound at any given time, as fragment binding is typically weak and transient.
-
-
NMR Data Acquisition:
-
Acquire data on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.[15]
-
Acquire a standard 1D proton spectrum for the control sample to assign the fragment's proton signals.
-
For the protein-fragment sample, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).
-
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the saturated protein.
-
The presence of signals in the STD spectrum corresponding to the protons of 1-(Oxolan-3-yl)cyclopropan-1-ol is a direct confirmation of binding. The relative intensity of the signals can also provide information about which part of the fragment is closest to the protein surface.
-
Protocol 4.3: Fragment-to-Lead Evolution Strategy
Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the next phase is to increase its affinity and develop drug-like properties.[19][20] The structure of 1-(Oxolan-3-yl)cyclopropan-1-ol is well-suited for the "fragment growing" strategy.[20][21]
Objective: To leverage structural information to rationally design and synthesize more potent analogs.
Caption: Hit-to-lead evolution strategies for the core fragment.
Proposed Synthetic Elaboration (Growing): The tertiary alcohol is the most synthetically tractable handle for initial elaboration. Based on the crystal structure showing an unoccupied pocket adjacent to the alcohol, a medicinal chemist could:
-
Synthesize an Ether Library: Deprotonate the alcohol with a mild base (e.g., NaH) and react with a series of small, functionalized alkyl halides (e.g., benzyl bromide, 2-bromo-N,N-dimethylacetamide).
-
Causality: This Williamson ether synthesis is a robust reaction. The chosen alkyl halides would probe for potential aromatic (pi-stacking) or polar (H-bonding) interactions in the adjacent pocket.
-
-
Explore the Vector Space: The rigid cyclopropane ring ensures that any group added to the oxygen atom will project in a well-defined direction. This allows for systematic exploration of the binding site.[22]
-
Iterative Optimization: The newly synthesized analogs would be tested for binding affinity (e.g., using SPR). The structure-activity relationship (SAR) data from this small library would guide the next round of synthesis, leading to a potent, high-affinity lead compound.[19][21]
Conclusion
1-(Oxolan-3-yl)cyclopropan-1-ol represents an ideal scaffold for modern FBDD campaigns. Its inherent three-dimensionality, favorable physicochemical properties, and poised synthetic handles provide a rich starting point for tackling challenging drug targets. By employing a systematic workflow of biophysical screening, structural characterization, and rational, structure-guided design, fragments like this can be efficiently evolved into novel, high-value lead compounds. This approach mitigates risks associated with poor drug-like properties later in development and opens up new avenues for therapeutic intervention.
References
- Approaches to Fragment-Based Drug Design. (n.d.). JSM-Chemistry.
-
Barros, E. P., & de Azevedo, W. F., Jr. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 81. Available at: [Link]
-
Barros, E. P., & de Azevedo, W. F., Jr. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8. Available at: [Link]
- What are fragment based drug design methods?. (2025, May 21). Research Methodologies.
- Fragment-to-Lead. (n.d.). Creative Biostructure.
- Fragment Screening. (n.d.). Sygnature Discovery.
-
Jespers, W., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. MedChemComm, 17(1). Available at: [Link]
- Fragment-based Lead Preparation in Drug Discovery and Development. (2021, December 9). Life Chemicals.
- FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT.
- The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. (2023, December 28). Longdom Publishing.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council.
-
Stiefl, N., et al. (2010). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 9), 1049-1057. Available at: [Link]
-
de la Fuente, M., et al. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry, 64(6), 3374-3392. Available at: [Link]
- Fragment HIT Identification in FBDD. (2022, November 16). CrystalsFirst.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]
- Fragment Based Drug Design and Field-Based Technology. (2018, July 9). Pharmacelera.
-
Wright, M. H., & Lao, S. C. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15-24. Available at: [Link]
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2024, October 4). Sygnature Discovery.
- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
-
Li, Y., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 35-59. Available at: [Link]
- Applications of oxetanes in drug discovery and medicinal chemistry. (2025, September 11). ResearchGate.
- Fragment-Based Drug Discovery. (2013, June 25). Proteopedia.
- Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Spiral.
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.
- 1-(oxolan-3-yl)cyclopropan-1-ol. (n.d.). PubChem.
- Fragment-Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
- 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid. (n.d.). BLDpharm.
- Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025, May 23). ChemRxiv.
-
Bon, D. J.-Y., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(16), 7347-7383. Available at: [Link]
- Klein, H. F., et al. (2021). Escape from planarity in fragment-based drug discovery: A synthetic strategy analysis of synthetic 3D fragment libraries. Drug Discovery Today: Technologies, 39, 1-10.
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- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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Troubleshooting & Optimization
Stability of 1-(Oxolan-3-yl)cyclopropan-1-ol under acidic conditions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(oxolan-3-yl)cyclopropan-1-ol. It addresses common stability issues encountered under acidic conditions, offering troubleshooting advice and detailed protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-(oxolan-3-yl)cyclopropan-1-ol that influence its stability in acidic media?
A1: The stability of 1-(oxolan-3-yl)cyclopropan-1-ol is governed by three key structural motifs, each with its own susceptibility to acid-catalyzed reactions. Understanding these points of reactivity is crucial for designing stable experimental conditions.
-
Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon. In the presence of an acid, this group is readily protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation.[1][2] This is typically the initiating step for degradation.
-
Cyclopropylcarbinyl System: The tertiary carbocation formed is directly adjacent to a cyclopropane ring. This "cyclopropylcarbinyl" cation is a high-energy intermediate known to undergo rapid and complex rearrangements.[3][4]
-
Oxolane (Tetrahydrofuran) Ring: The molecule contains a cyclic ether (THF) moiety. The lone pairs on the ether oxygen can be protonated by strong acids, activating the ring for nucleophilic attack and subsequent cleavage.[5][6]
Caption: Key reactive sites on 1-(oxolan-3-yl)cyclopropan-1-ol.
Q2: What are the most probable degradation pathways for this molecule under acidic conditions?
A2: Given the reactive sites, two primary degradation pathways are highly probable, often occurring concurrently depending on the reaction conditions.
Pathway A: Cyclopropylcarbinyl Rearrangement
This pathway is initiated by the protonation of the tertiary alcohol and subsequent loss of water to form a carbocation. This cyclopropylcarbinyl cation is not stable and rapidly rearranges to a more stable homoallylic cation through the opening of the strained cyclopropane ring.[3][4] This process is often irreversible and leads to a mixture of isomeric products.
Caption: Acid-catalyzed cyclopropylcarbinyl rearrangement pathway.
Pathway B: Oxolane (THF) Ring Cleavage
This pathway involves the protonation of the ether oxygen. In the presence of a competent nucleophile (e.g., Br⁻, I⁻ from HBr or HI, or even water under harsh conditions), the protonated ether can undergo an Sₙ2 reaction, leading to the opening of the THF ring.[5][6] This results in a linear side chain containing a primary alcohol and a terminal functional group derived from the nucleophile.
Caption: Acid-catalyzed oxolane (THF) ring cleavage pathway.
Q3: I am observing multiple unexpected products in my reaction mixture. What are they likely to be?
A3: The observation of multiple products is a common consequence of the competing degradation pathways. Based on the known reactivity of cyclopropylcarbinyl and cyclic ether systems, the unexpected products could include:
-
Homoallylic Alcohols: Formed by the trapping of the rearranged homoallylic carbocation by water or another nucleophile. These will be isomers of the starting material.[3]
-
Dienes: Formed by the elimination of a proton from the homoallylic carbocation.
-
Cyclobutanol or Cyclobutanone Derivatives: In some cases, cyclopropylcarbinyl cations can rearrange to cyclobutyl cations, which can then be trapped by nucleophiles or undergo further reactions.
-
Ring-Opened Ether Products: If strong nucleophilic acids (HCl, HBr, HI) are used, you will likely see products where the THF ring has been cleaved to form a 4-halobutanol side chain.[7] If excess acid is used, both the tertiary alcohol and the newly formed primary alcohol may be converted to halides.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or no yield of desired product; complex mixture observed in analysis (NMR, LC-MS). | Rapid degradation via cyclopropylcarbinyl rearrangement and/or THF ring cleavage. | 1. Lower the Temperature: Acid-catalyzed reactions are highly temperature-dependent.[8] Reducing the temperature (e.g., to 0 °C or -20 °C) will significantly slow the rates of all degradation pathways. 2. Use a Weaker or Lewis Acid: Strong Brønsted acids (H₂SO₄, HCl) are aggressive. Consider using a milder Lewis acid (e.g., Bi(OTf)₃, Sc(OTf)₃) which can coordinate to the alcohol to promote the desired reaction without aggressively protonating the ether or driving rearrangement.[9][10] Solid-supported acids (e.g., Amberlyst-15) can also offer milder conditions and easier removal. |
| Reaction works, but reproducibility is poor. | Sensitivity to trace amounts of water or acid concentration. Inconsistent reaction time. | 1. Use Anhydrous Solvents: Trace water can act as a nucleophile, leading to undesired hydrolysis and side products. 2. Control Acid Stoichiometry: Use a precisely measured catalytic amount of acid rather than a large excess. For some sensitive substrates, a stoichiometric amount of a very mild acid might be required.[11] 3. Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or rapid sampling for LC-MS/NMR to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure of the product to acidic conditions. |
| Formation of halogenated byproducts is observed. | Use of hydrohalic acids (HCl, HBr, HI) as the catalyst. | The halide anion is a strong nucleophile that actively participates in the cleavage of the THF ring.[6] Solution: Switch to a non-nucleophilic acid system, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in a non-nucleophilic solvent. This will favor dehydration and rearrangement pathways over nucleophilic ring-opening. |
| Desired product is formed but degrades during workup or purification. | Residual acid in the crude product mixture. Product instability on silica gel. | 1. Quench Thoroughly: Before solvent removal, quench the reaction with a weak base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. 2. Use Neutralized Silica Gel: Acid-sensitive compounds can degrade on standard silica gel. Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Acid Stability
This protocol provides a framework for systematically evaluating the stability of 1-(oxolan-3-yl)cyclopropan-1-ol under specific acidic conditions.
Objective: To quantify the rate of degradation of the target compound over time.
Materials:
-
1-(Oxolan-3-yl)cyclopropan-1-ol
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or deuterated equivalent for NMR monitoring)
-
Acid catalyst of choice (e.g., p-TsOH, H₂SO₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene for NMR; dodecane for GC-MS)
-
Quenching solution (e.g., saturated NaHCO₃, triethylamine)
-
Analytical equipment (NMR, GC-MS, or LC-MS)
Procedure:
-
Preparation: Prepare a stock solution of 1-(oxolan-3-yl)cyclopropan-1-ol (e.g., 10 mg/mL) and the internal standard (e.g., 5 mg/mL) in the chosen anhydrous solvent.
-
Time Zero (t=0) Sample: Withdraw an aliquot (e.g., 0.5 mL) from the stock solution before adding the acid. This is your t=0 reference sample. If necessary, quench immediately with a drop of triethylamine.
-
Reaction Initiation: Cool the remaining stock solution to the desired temperature (e.g., 25 °C or 0 °C). Add the acid catalyst (e.g., 0.1 equivalents). Start a timer immediately.
-
Time-Course Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw identical aliquots from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of your quenching solution to stop the degradation.
-
Analysis: Analyze all samples (t=0 and time-course) by the chosen analytical method.
-
Data Interpretation: By comparing the peak area (or integral) of the starting material relative to the internal standard at each time point, you can plot the percentage of remaining compound versus time to determine its stability profile.
Caption: Workflow for kinetic stability analysis.
References
-
What product would you expect from cleavage of tetrahydrofuran with HI? Vaia. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Proceedings of the National Academy of Sciences. [Link]
-
Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. Synfacts. [Link]
-
Ring opening of cyclic ethers by sulfuric acid - Acetic anhydride. ResearchGate. [Link]
-
How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Stack Exchange. [Link]
-
What product would you expect from the cleavage of tetrahydrofuran with HI? Study.com. [Link]
-
Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Reactions of alcohols. Save My Exams. [Link]
-
Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. The Journal of Organic Chemistry. [Link]
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]
-
Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. ACS Publications. [Link]
-
Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cycl. ChemRxiv. [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
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Technical Support: Purification of Polar Oxolanyl Cyclopropanols
Welcome to the Advanced Separation Technologies Help Desk. Ticket ID: #OX-CYC-PUR-001 Subject: Troubleshooting Isolation & Purification of Polar Oxolanyl Cyclopropanols Assigned Specialist: Senior Application Scientist, Separation Sciences
Mission Statement
You are dealing with a class of compounds that presents a "perfect storm" of purification challenges:
-
Acid Sensitivity: The cyclopropane ring, especially when substituted with an electron-donating oxygen (oxolanyl group), is prone to acid-catalyzed ring opening or rearrangement (e.g., to homoallyl ketones).
-
High Polarity: The oxolane (tetrahydrofuran) ether linkage combined with the free hydroxyl group creates high affinity for polar stationary phases, leading to irreversible adsorption.
-
Titanium Coordination: If synthesized via the Kulinkovich reaction, the oxolanyl oxygen facilitates strong bidentate coordination to Titanium byproducts, making standard workups ineffective.
This guide provides a self-validating workflow to isolate these sensitive molecules without degradation.
Module 1: The Critical Workup (Titanium Removal)
The Problem: Most purification failures occur before the column. If your crude oil is a viscous, orange/brown sludge that smears on TLC, you likely have residual Titanium complexes. Standard acidic quenches (HCl) will destroy your cyclopropanol.
Protocol A: The Modified Rochelle’s Salt Hydrolysis
Best for: Large scale (>1g), preserving acid-sensitive rings.
-
Dilution: Dilute the reaction mixture 1:1 with Diethyl Ether (Et₂O). Note: Et₂O is preferred over EtOAc here as it destabilizes the Ti-complex less aggressively.
-
Quench: Cool to 0°C. Add Water (1.0 equiv relative to Ti) dropwise. Do not dump water in; this creates hard clumps.
-
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 10 mL of solution per mmol of Ti used.
-
The "Vigorous Stir": This is the failure point for most chemists. You must stir vigorously at room temperature for 2–4 hours .
-
Visual Check: The biphasic mixture must turn from orange/brown to two clear layers (organic: clear/yellow; aqueous: colorless/grey). If solids persist, add more Rochelle’s salt and stir longer.
-
-
Extraction: Separate layers. Wash organic layer with brine, dry over Na₂SO₄ (neutral), and concentrate.
Protocol B: The Sodium Fluoride (NaF) Precipitation
Best for: Small scale, or when Rochelle’s salt fails to break the emulsion.
-
Quench: Add a slurry of NaF (4 equiv per Ti) and Celite in wet THF/Water (9:1).
-
Stir: Stir for 30–60 minutes. The Titanium forms a stable, insoluble fluoride complex (
). -
Filtration: Filter through a pad of Celite. The Ti remains on the filter; your product is in the filtrate.
Module 2: Chromatographic Strategies
The Problem: Silica gel is slightly acidic (pH ~5-6). This is sufficient to isomerize or ring-open oxolanyl cyclopropanols during a standard flash run.
Decision Matrix: Choosing Your Stationary Phase
Caption: Logic flow for selecting the stationary phase based on compound stability and polarity.
Technique 1: Neutralized Silica Chromatography (The Standard)
Use this for 90% of oxolanyl cyclopropanols.
-
Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., 5% EtOAc in Hexanes).
-
Neutralization: Add Triethylamine (Et₃N) to the slurry (1% v/v). Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 Column Volumes (CV) of eluent containing 1% Et₃N.
-
Elution: Run the column using your gradient.[1]
-
Crucial: Maintain 0.5% Et₃N in the mobile phase throughout the run to prevent the silica from reverting to acidic behavior.
-
Solvent System: For polar oxolanyl derivatives, a gradient of DCM:MeOH (98:2 to 90:10) is often superior to Hex:EtOAc due to better solubility.
-
Technique 2: Reverse Phase (C18) Flash
Use this if the compound is highly polar (logP < 1) or co-elutes with polar impurities.
-
Column: C18-capped silica (prevent silanol interactions).
-
Mobile Phase: Water/Acetonitrile (Buffered with 10mM Ammonium Bicarbonate, pH 7.5). Avoid Formic Acid/TFA buffers.
-
Loading: Dry load on Celite. Do not liquid load in DMSO/DMF if possible, as it broadens early peaks.
Module 3: Troubleshooting & FAQs
Q1: My product spot looks great on TLC, but I recover <20% from the column. Where did it go?
Diagnosis: On-column decomposition. The Fix: You likely used untreated silica gel. The acidic surface catalyzed the ring opening of the cyclopropanol to a linear ketone or aldehyde.
-
Immediate Action: Rerun a 2D-TLC. Spot the compound, run it up.[2] Let the plate dry for 10 mins (exposing it to acidic silica). Turn the plate 90° and run it again.[2] If two spots appear off-diagonal, your compound is decomposing on silica.[2] Switch to Neutral Alumina or Method A (Neutralized Silica) .
Q2: The product elutes as a broad smear over 20 fractions.
Diagnosis: Titanium "leaching" or Polarity Mismatch. The Fix:
-
Titanium Check: Add a drop of H₂O₂ to a fraction. If it turns yellow/orange, you have Titanium. Reprocess the crude with the NaF Protocol (Module 1).
-
Tailing: If no Ti is present, the hydroxyl group is dragging on the silica. Add 1% Isopropanol to your DCM/MeOH mobile phase. Isopropanol is a stronger H-bond donor than MeOH and "caps" the silica active sites better.
Q3: I see a new spot just above my product after concentration.
Diagnosis: Thermal rearrangement. The Fix: Oxolanyl cyclopropanols can be thermally unstable.
-
Set rotovap bath to < 30°C .
-
Do not leave the compound in CDCl₃ (acidic) for NMR overnight. Run immediately or filter through basic alumina before NMR.
Module 4: Summary of Physicochemical Data
| Parameter | Standard Cyclopropanol | Polar Oxolanyl Cyclopropanol | Implication for Purification |
| pKa (OH) | ~17-19 | ~16-18 (Inductive effect of O) | Slightly more acidic; binds harder to basic impurities. |
| LogP | 1.5 - 2.5 | 0.5 - 1.2 | Significant water solubility; Risk of loss in aqueous workup. |
| Acid Stability | Moderate | Low (Oxolane assists ring opening) | MANDATORY use of buffered/neutral silica. |
| Ti-Affinity | Moderate | High (Bidentate chelation) | Requires aggressive decomplexation (Rochelle's/NaF). |
References
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.
-
Esposito, A., & Taddei, M. (2002). Practical Modification of the Kulinkovich Reaction for the Synthesis of Cyclopropanols. Journal of Organic Chemistry, 67(10), 3540. (Describes the NaF workup).
-
Teledyne ISCO. (2023).[3] Purification of Highly Polar Compounds: HILIC and C18 Strategies. Teledyne Application Notes.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Essential for identifying Ti-complex solvents). Journal of Organic Chemistry.
For further assistance, please contact the Separation Sciences team or submit a sample for method development.
Sources
Technical Support Center: Purification of Kulinkovich Reaction Products
Welcome to the technical support center for post-reaction processing of Kulinkovich cyclopropanations. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and encounter challenges in isolating pure cyclopropanol products from tenacious titanium-based residues. Here, we move beyond simple protocols to explain the underlying chemistry of purification, enabling you to troubleshoot effectively and optimize your workup strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary titanium-containing impurities I need to remove after a Kulinkovich reaction?
The Kulinkovich reaction utilizes a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(OiPr)₄), as a catalyst or stoichiometric reagent.[1] After the reaction, you are typically left with a complex mixture containing:
-
Unreacted Titanium(IV) Alkoxides: Such as Ti(OiPr)₄.
-
Titanium(II) and (III) Species: The reaction proceeds through low-valent titanium intermediates, including a key titanacyclopropane species, which are often dark-colored (black or deep brown).[1][2]
-
Hydrolyzed Titanium Species: Upon quenching with aqueous solutions, these titanium compounds hydrolyze to form titanium oxides (TiO₂), hydroxides, and various oxo-bridged oligomers. These often manifest as gelatinous white or off-white precipitates.
The primary challenge is that these species can be difficult to separate from the desired cyclopropanol product due to their physical properties and potential to form soluble complexes.
Q2: My reaction mixture turned into a black, intractable slurry after I added water. What happened and what should I do?
This is a very common observation. The black color is characteristic of the low-valent titanium(II) species generated during the catalytic cycle.[3] When you quench the reaction, especially with just water, these species hydrolyze into a complex mixture of titanium oxides and hydroxides that can be difficult to handle.
The Causality: The rapid, uncontrolled hydrolysis often leads to the formation of very fine, gelatinous precipitates that can trap your product, create persistent emulsions during extraction, and clog filter paper.
The Solution: A controlled quench is essential. Instead of pure water, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The mild acidity of the NH₄Cl solution helps to facilitate the hydrolysis and oxidation of the titanium species into more manageable, filterable solids. It is also recommended to perform the hydrolysis with access to air, which helps oxidize the black Ti(II) derivatives to colorless and more easily handled Ti(IV) compounds.[3]
Q3: I performed a standard aqueous workup and column chromatography, but my final product is still contaminated. Why?
This indicates that some titanium species are remaining soluble in the organic phase and co-eluting with your product during chromatography.[5] This can happen if the initial quenching and extraction are incomplete, leaving behind soluble titanium-alkoxide or titanium-salt complexes. These contaminants can interfere with subsequent synthetic steps.[5]
The Self-Validating System: A successful workup is one where the titanium byproducts are either completely partitioned into the aqueous layer or are precipitated as solids that can be easily filtered off before extraction. If you see titanium contamination post-column, it points to a flaw in this initial purification stage. Re-evaluating and optimizing the quenching and extraction protocol is necessary.
Q4: I am synthesizing a low molecular weight, volatile cyclopropanol. What special precautions are needed during workup and purification?
This is a critical issue, particularly for products like 1-methylcyclopropanol. The challenges are twofold:
-
Product Volatility: The desired product can be lost during solvent removal under reduced pressure.[6]
-
Byproduct Co-distillation: If you use titanium(IV) isopropoxide as the catalyst, the isopropanol generated during the aqueous workup can co-distill with the volatile cyclopropanol product, making separation extremely difficult.[7]
Expert Recommendations:
-
Minimize Evaporation Losses: When removing solvents, use a rotary evaporator with a bath temperature kept below 20°C and apply vacuum cautiously.[6]
-
Change the Catalyst: To avoid the issue of co-distilling alcohols, consider replacing Ti(OiPr)₄ with a catalyst that produces a less volatile or more easily separable alcohol upon hydrolysis. Options include:
-
Azeotropic Distillation: In some cases, an azeotropic distillation with a solvent like hexane can be used to effectively remove residual alcohols like ethanol and isopropanol from the crude product.[7]
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the purification process and provides actionable solutions based on chemical principles.
| Problem | Root Cause Analysis | Recommended Solutions & Scientific Rationale |
| Persistent Emulsions During Extraction | Gelatinous titanium dioxide (TiO₂) precipitates formed during hydrolysis have a high surface area and can act as emulsifying agents, stabilizing the interface between the organic and aqueous layers. | 1. Add a Filter Aid: Add a pad of Celite® or diatomaceous earth to the mixture and stir before filtering. The Celite provides a structured, porous medium that breaks up the emulsion and traps the fine titanium solids. 2. Use Brine Washes: Wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion and forces better phase separation.[6] 3. Centrifugation: If available, centrifuging the mixture can effectively break stubborn emulsions. |
| Low Yields Due to Product Loss | This is common with water-soluble or volatile cyclopropanols. The product may either remain in the aqueous phase during extraction or evaporate during solvent removal.[7] | 1. Extensive Extraction: Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent (like diethyl ether or ethyl acetate) to maximize the recovery of water-soluble products.[6] 2. "Salting Out": Add solid NaCl to the aqueous layer until saturation before extraction. This decreases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer. 3. Cold Concentration: Always concentrate the combined organic extracts at low temperatures, as detailed in the FAQs.[6] |
| Titanium Residues in the Final Product | Incomplete hydrolysis or the formation of organo-soluble titanium complexes that are not effectively removed by the initial aqueous quench. | 1. Acidic Quench: After the initial quench, consider washing the organic layer with a dilute, non-nucleophilic acid like 1 M HCl or tartaric acid. This can help to fully hydrolyze any remaining titanium alkoxides and convert them into water-soluble salts. Caution: Ensure your cyclopropanol is stable to acidic conditions, as some are prone to ring-opening.2. Basic Precipitation: For very stubborn cases, a precipitation method can be effective. After removing the reaction solvent, re-dissolve the crude material in a solvent like methanol and add a 10% methanolic solution of KOH or NaOH. Stir for 1-2 hours to precipitate the titanium species, which can then be filtered off.[5] |
Experimental Protocols & Visual Workflows
Mandatory Visualization: General Purification Workflow
The following diagram outlines the logical steps for successfully isolating a clean Kulinkovich product.
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction [pubmed.ncbi.nlm.nih.gov]
Overcoming low conversion rates in oxolane cyclopropanation
Technical Support Center: Overcoming Low Conversion Rates in Oxolane Cyclopropanation
Welcome to the technical support center for oxolane cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation reactions involving oxolane (tetrahydrofuran) derivatives. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of oxolane cyclopropanation using a Simmons-Smith type reagent?
A: The Simmons-Smith reaction and its modifications are the most common methods for the cyclopropanation of alkenes, including those on an oxolane scaffold. The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[1][2] This carbenoid then reacts with the alkene in a concerted, cheletropic manner to form the cyclopropane ring.[3][4] The key steps are:
-
Carbenoid Formation: Zinc metal inserts into the carbon-iodine bond of diiodomethane to form the active carbenoid species.[1][5]
-
Concerted Cycloaddition: The carbenoid transfers a methylene (CH₂) group to both carbons of the alkene double bond simultaneously through a "butterfly-type" transition state.[4][6] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][5]
Q2: Why is the Furukawa modification often preferred for cyclopropanating less reactive alkenes?
A: The Furukawa modification replaces the zinc-copper couple with diethylzinc (Et₂Zn).[3] The resulting carbenoid, often formulated as EtZnCH₂I, is generally more reactive and soluble than the traditional Simmons-Smith reagent.[6][7] This enhanced reactivity is particularly beneficial for less electron-rich or sterically hindered alkenes, which may show low conversion with the standard Zn-Cu system.[6][8] The use of non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) further increases the electrophilicity and reactivity of the Furukawa reagent.[6][8]
Q3: Can the oxygen atom in the oxolane ring influence the stereochemical outcome of the cyclopropanation?
A: Yes, the oxygen atom of the oxolane ring, particularly when the double bond is in an allylic or homoallylic position, can act as a Lewis basic directing group.[6][9] The zinc center of the carbenoid can coordinate with this oxygen atom, delivering the methylene group to the syn-face of the double bond relative to the oxygen.[6][10][11] This chelation control is a powerful tool for achieving high diastereoselectivity in the cyclopropanation of cyclic ethers and alcohols.[12][13]
Q4: What are the primary safety concerns when performing oxolane cyclopropanation?
A: Key safety considerations include:
-
Diiodomethane (CH₂I₂): It is dense, volatile, and toxic. It should be handled in a well-ventilated fume hood, and skin contact should be avoided.[1]
-
Diethylzinc (Et₂Zn): This reagent is pyrophoric and will ignite on contact with air or moisture. It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.[14]
-
Reaction Exotherm: The formation of the zinc carbenoid and the subsequent cyclopropanation can be exothermic, especially with the more reactive Furukawa reagent. Slow, controlled addition of reagents and appropriate cooling are crucial to manage the reaction temperature.[1]
Troubleshooting Guide: Diagnosing and Solving Low Conversion
Low conversion is a frequent issue in cyclopropanation reactions. The following guide is structured by symptom to help you identify the root cause and implement effective solutions.
Symptom 1: No Reaction or Trace Conversion
If your reaction shows little to no formation of the desired cyclopropanated product, the issue likely lies with the activation of the zinc or the integrity of your reagents.
Potential Cause 1: Inactive Zinc Surface The Simmons-Smith reaction is a heterogeneous reaction occurring on the surface of the zinc metal.[9] A passivating layer of zinc oxide can prevent the reaction from initiating.
-
Solution: Zinc Activation. The zinc must be activated immediately before use to expose a fresh, reactive surface. Several methods are effective:
-
Acid Wash & Copper Deposition (Zn-Cu Couple): Briefly wash zinc dust with dilute HCl to etch the oxide layer, followed by rinsing with water, ethanol, and ether. Then, treat with a copper(II) sulfate or copper(I) chloride solution to form the active zinc-copper couple.[1][4]
-
Heating Under Inert Atmosphere: Heating zinc powder under a vacuum or an inert atmosphere can also effectively activate the surface.[15]
-
Mechanochemical Activation: Ball-milling can be used to activate zinc, offering a solvent-free activation method.[16][17]
-
Potential Cause 2: Reagent Decomposition or Impurity The organozinc carbenoid is highly sensitive to moisture and atmospheric oxygen.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Reagent Quality: Use high-purity diiodomethane. If using diethylzinc, ensure it is fresh and has been stored properly under an inert atmosphere. Substrate purity is also critical; impurities can poison the catalyst or lead to side reactions.[18]
-
Symptom 2: Reaction Stalls After Initial Conversion
If the reaction starts but fails to proceed to completion, the problem may be related to reagent stoichiometry, reaction conditions, or the inherent reactivity of your substrate.
Potential Cause 1: Insufficient Reagent The stoichiometry of the reaction is critical. An insufficient amount of the carbenoid will naturally lead to incomplete conversion.
-
Solution: Optimize Stoichiometry. Typically, an excess of the diiodomethane and zinc reagent (1.2 to 2.0 equivalents relative to the alkene) is used to drive the reaction to completion.[14] For particularly challenging substrates, a larger excess may be necessary.
Potential Cause 2: Sub-optimal Solvent or Temperature The choice of solvent significantly impacts the reactivity of the zinc carbenoid.
-
Solution: Solvent and Temperature Screening.
-
Solvent Effects: The reactivity of the Simmons-Smith reagent generally decreases with increasing solvent basicity (coordination strength).[19] For less reactive oxolane derivatives, switching from coordinating solvents like diethyl ether or THF to non-coordinating solvents such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) can enhance the reaction rate.[6][8]
-
Temperature Control: While many cyclopropanations are run at room temperature or gentle reflux,[4] temperature can be a critical parameter to optimize. For sluggish reactions, a moderate increase in temperature may be beneficial. Conversely, for highly exothermic reactions or sensitive substrates, running the reaction at 0 °C or below can improve selectivity and prevent side reactions.[8]
-
| Parameter | Recommendation for Low Reactivity | Rationale |
| Reagent | Furukawa (Et₂Zn/CH₂I₂) | More reactive and soluble than traditional Zn-Cu.[3][6] |
| Solvent | Dichloromethane (CH₂Cl₂) or DCE | Non-coordinating solvents increase reagent electrophilicity.[6][20] |
| Temperature | 0 °C to 40 °C (Reflux in DCE) | Balance between reaction rate and potential for side reactions.[8][18] |
| Stoichiometry | 1.5 - 2.0 eq. of Et₂Zn and CH₂I₂ | Excess reagent drives the reaction towards completion.[14] |
Table 1. Recommended Starting Conditions for Low-Reactivity Oxolane Substrates.
Symptom 3: Significant Formation of Side Products
The appearance of unexpected byproducts indicates that alternative reaction pathways are competing with the desired cyclopropanation.
Potential Cause 1: Side Reactions of the Carbenoid The zinc carbenoid, being a strong electrophile, can react with other functional groups in the molecule. For instance, alcohols can be methylated, and thioethers can form sulfur ylides.[3]
-
Solution: Protecting Groups & Reaction Time.
-
If your oxolane substrate contains sensitive functional groups like free hydroxyls, consider protecting them before the cyclopropanation step.
-
Minimize reaction times and avoid using a large excess of the cyclopropanating reagent where possible to reduce the incidence of side reactions like methylation.[3]
-
Potential Cause 2: Substrate Decomposition The reaction conditions, particularly if elevated temperatures are used, might be too harsh for a sensitive oxolane derivative, leading to decomposition or rearrangement.
-
Solution: Milder Reagents and Conditions.
-
Consider using modified zinc carbenoids that are more reactive under milder conditions. For example, the addition of trifluoroacetic acid to the Furukawa system generates a highly reactive carbenoid that can cyclopropanate alkenes efficiently at low temperatures.[6][7]
-
If the standard Simmons-Smith or Furukawa methods fail, alternative cyclopropanation methods, such as those using diazo compounds with a rhodium or copper catalyst, could be explored, though these come with their own set of challenges and safety considerations.[21][22]
-
Visualizing the Process
Reaction Mechanism Workflow
Caption: The two-stage process of Simmons-Smith cyclopropanation.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low cyclopropanation yields.
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
-
Place 10 g of zinc dust in a flask.
-
Add 50 mL of 3% aqueous HCl and stir for 1-2 minutes to etch the zinc surface.
-
Decant the HCl solution and wash the zinc sequentially with 50 mL of deionized water (x2), 50 mL of ethanol (x2), and 50 mL of anhydrous diethyl ether (x2).
-
Add 50 mL of a 2% aqueous copper(II) sulfate solution and swirl until the blue color of the solution fades, indicating deposition of copper.
-
Decant the aqueous solution and wash the activated Zn-Cu couple with anhydrous diethyl ether (x3).
-
Dry the solid under a stream of nitrogen or under high vacuum and use immediately.
Protocol 2: General Procedure for Oxolane Cyclopropanation (Furukawa Conditions)
-
Safety Note: This procedure involves pyrophoric diethylzinc and should only be performed by trained personnel in a fume hood under an inert atmosphere.
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a stir bar, thermometer, and argon inlet, add the oxolane substrate (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (1.5 eq., typically a 1.0 M solution in hexanes) via syringe to the stirred solution.
-
Next, add diiodomethane (1.5 eq.) dropwise via syringe over 30 minutes. An exotherm may be observed; maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or GC-MS.
-
Workup: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Filter the mixture through a pad of Celite® to remove zinc salts, washing the pad with additional dichloromethane.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available from: [Link]
-
Friščić, T., et al. (2020). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. Available from: [Link]
-
Simmons–Smith reaction. Wikipedia. Available from: [Link]
-
James, S. L., et al. (2020). Mechanochemical activation of zinc(0) for synthesis of organozinc species and application in organic synthesis. ResearchGate. Available from: [Link]
-
Csákÿ, A. G., & Plummer, M. (2006). Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Synthetic Communications. Available from: [Link]
-
Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. Available from: [Link]
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Available from: [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Cyclopropanes using RZnX (The Simmons-Smith reaction). University of Calgary. Available from: [Link]
-
Enantioselective Simmons-Smith Cyclopropanations. Macmillan Group, Princeton University. Available from: [Link]
-
Rovis, T., et al. (2020). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ACS Catalysis. Available from: [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available from: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available from: [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available from: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules. Available from: [Link]
-
Sibi, M. P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]
-
Asymmetric Cyclopropanation. Wiley-VCH. Available from: [Link]
-
Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available from: [Link]
-
Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Wiley Online Library. Available from: [Link]
-
Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. Oreate AI. Available from: [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available from: [Link]
-
Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. Available from: [Link]
-
Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society. Available from: [Link]
-
The Generation and Reactivity of Organozinc Carbenoids. UCL Discovery. Available from: [Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. Available from: [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]
-
Cyclopropanation. Wikipedia. Available from: [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. organicreactions.org [organicreactions.org]
- 12. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Cyclopropanation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of Oxolane-Cyclopropane Systems
For the discerning researcher in drug development and synthetic chemistry, a nuanced understanding of molecular architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the 13C NMR spectra of oxolane-cyclopropane systems, moving from the fundamental constituents to the integrated spirocyclic structure. Our focus is to not only present data but to dissect the underlying principles that govern the observed chemical shifts, thereby empowering you to interpret your own spectra with greater confidence.
The Foundational Principles: 13C NMR of Cyclic and Strained Systems
13C NMR spectroscopy provides a direct window into the electronic environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to factors such as hybridization, the electronegativity of neighboring atoms, and molecular geometry.[1][2] In cyclic systems, ring strain and conformational dynamics introduce additional layers of complexity that significantly influence 13C chemical shifts.
The cyclopropane ring, a three-membered carbocycle, is characterized by significant angle strain, leading to a unique electronic structure. The carbon-carbon bonds possess a higher degree of p-character than a typical sp3 hybridized carbon, resulting in an upfield shift (lower ppm value) for the methylene carbons compared to their acyclic or larger-ring counterparts.[3] Conversely, the oxolane (tetrahydrofuran) ring, a five-membered saturated heterocycle, is less strained and undergoes pseudorotation, a rapid conformational interchange that often results in averaged signals for the carbon atoms at room temperature.[4]
Experimental Protocol: Acquiring High-Quality 13C NMR Data
A self-validating experimental approach is crucial for obtaining reliable and reproducible 13C NMR data. The following protocol outlines a standard procedure for the analysis of oxolane-cyclopropane systems.
Caption: Structure and numbering of 1-oxaspiro[2.4]heptane.
The experimental 13C NMR data for 1-oxaspiro[2.4]heptane provides a clear illustration of the electronic consequences of this structural fusion.
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| 1-Oxaspiro[2.4]heptane | C1 (spiro) | 77.4 - 78.6 |
| C2, C3 | 11.31, 11.40 | |
| C4, C5 | 66.67 | |
| C6, C7 | 34.00, 34.90 |
Note: The exact assignment of C2/C3 and C6/C7 may require further 2D NMR experiments. The ranges for the spiro carbon reflect data from similar systems. Analysis of Chemical Shift Changes:
-
Spiro Carbon (C1): The spiro carbon is significantly deshielded compared to the carbons in both parent rings. This is due to its quaternary nature and its direct attachment to the electronegative oxygen atom. Its chemical shift is in the typical range for a spiro carbon in such an environment. * Cyclopropane Carbons (C2, C3): The methylene carbons of the cyclopropane ring in the spiro system are shifted downfield by approximately 14 ppm compared to unsubstituted cyclopropane. This deshielding effect is a direct consequence of the substitution at the spiro carbon.
-
Oxolane Carbons (C4, C5, C6, C7): The α-carbons (C4, C5) of the oxolane ring experience a slight upfield shift compared to unsubstituted oxolane, while the β-carbons (C6, C7) are deshielded. This demonstrates the electronic perturbation of the spiro-fusion propagating through the oxolane ring.
The Influence of Substituents
The introduction of substituents on either the oxolane or cyclopropane ring will further modulate the 13C NMR spectrum. The effects of substituents on the chemical shifts of cyclopropane carbons have been extensively studied. [5][6]Generally, electron-withdrawing groups will cause a downfield shift (deshielding) of the attached carbon and, to a lesser extent, the other carbons in the ring. Conversely, electron-donating groups tend to cause an upfield shift (shielding). Similar trends are observed for substituted oxolanes. [7]
Comparison with Alternative Systems: Spiro[cyclopropane-1,1'-indene] Derivatives
For a broader context, it is insightful to compare the 13C NMR data of oxolane-cyclopropane systems with other spiro-cyclopropane structures. For instance, in spiro[cyclopropane-1,1'-indene]-2',3'-dione systems, the spiro carbon chemical shift is observed in the range of 34.0-34.3 ppm. [8]This upfield shift compared to 1-oxaspiro[2.4]heptane is due to the absence of a directly attached electronegative oxygen atom. The methylene carbons of the cyclopropane ring in these systems also show characteristic shifts influenced by the fused indene ring system.
The Power of Computational Chemistry: DFT-Based Prediction of 13C NMR Spectra
In cases where unambiguous assignment of signals is challenging or when comparing multiple potential isomers, computational methods offer a powerful solution. Density Functional Theory (DFT) has emerged as a robust tool for the accurate prediction of 13C NMR chemical shifts. [9]Modern machine learning models trained on DFT data can now predict 13C chemical shifts with an accuracy that rivals experimental methods, and at a fraction of the computational cost. [10]For complex oxolane-cyclopropane derivatives, employing DFT calculations can be an invaluable step in verifying structural assignments.
Conclusion
The 13C NMR spectral analysis of oxolane-cyclopropane systems is a nuanced task that requires a foundational understanding of the electronic properties of each constituent ring and the perturbations induced by their spiro-fusion. By systematically comparing the spectra of the parent molecules with the integrated spirocyclic system, and by considering the predictable effects of substituents, researchers can confidently elucidate the carbon framework of these important molecular scaffolds. The integration of computational methods further enhances the reliability of spectral assignments, providing a comprehensive toolkit for the modern chemist. This guide has aimed to provide not just a compilation of data, but a logical framework for approaching the 13C NMR analysis of this fascinating class of compounds.
References
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Weiner, P. H., & Malinowski, E. R. (1967). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. Journal of the American Chemical Society, 89(18), 4630-4634. [Link]
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Kusuyama, Y., & Ikeda, Y. (1977). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 50(7), 1784-1786. [Link]
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]
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Pop, M., Găină, L., & Grosu, I. (2007). DERIVATIVES OF spiro-FUSED CYCLOPROPANE-DIBENZO-CYCLOHEPTATRIENE AND –DIBENZOCYCLOOCTATRIENE. SYNTHESIS AND PROPERTIES. Revue Roumaine de Chimie, 52(10), 995-1000. [Link]
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Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
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Crecely, K. M., Crecely, R. W., & Goldstein, J. H. (1969). Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclopropanes. The Journal of Physical Chemistry, 73(10), 3432-3434. [Link]
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Brown, D. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Doc Brown's Chemistry. [Link]
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Wang, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11438-11449. [Link]
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Fisyuk, A. S., et al. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their spiro-fused thiadiazole derivatives. Ukrainica Bioorganica Acta, 16(1), 3-10. [Link]
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Wang, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PubMed Central. [Link]
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Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9624-9631. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Oxaspiro(2.4)heptane. PubChem. [Link]
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Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. ResearchGate. [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules, 27(8), 2470. [Link]
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Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]
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Al-Hourani, B. J., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Semantic Scholar. [Link]
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ChemHelpASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Steiner, E., et al. (2025). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. ACS Omega. [Link]
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Pihlaja, K., et al. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 46(2), 170-173. [Link]
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Zhang, Z., et al. (2023). A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv. [Link]
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Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]
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van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. [Link]
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Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]
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Babashkina, M. G., et al. (2024). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 30(1), 4. [Link]
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Li, F. F., & Brimble, M. A. (2023). Stereoselective Synthesis of the Spirocyclic Core of 13-Desmethyl Spirolide C using an aza-Claisen Rearrangement and an exo-selective Diels-Alder Cycloaddition. Organic & Biomolecular Chemistry. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]
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A Comparative Guide to the Infrared Spectroscopy of Cyclopropan-1-ol: Unveiling the Influence of Ring Strain
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups and structural nuances. This guide provides an in-depth analysis of the characteristic IR spectral features of cyclopropan-1-ol, a molecule of significant interest due to its unique strained three-membered ring. Through a comparative lens, we will explore how the inherent ring strain of the cyclopropyl moiety influences its vibrational frequencies, setting it apart from its larger cycloalkanol counterparts.
The Unique Structural Landscape of Cyclopropanol
Cyclopropan-1-ol presents a fascinating case study in molecular strain. The cyclopropane ring forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a high-energy system with unique chemical and spectroscopic properties. The C-C bonds in cyclopropane possess a higher degree of p-character than typical alkanes, leading to what is often described as "bent" or "banana" bonds. This unusual bonding has a direct and measurable impact on the vibrational modes of adjacent functional groups, as we will explore in its IR spectrum.
Deciphering the Infrared Spectrum of Cyclopropan-1-ol
The infrared spectrum of cyclopropan-1-ol is dominated by features arising from its hydroxyl (-OH) group and the vibrations of the cyclopropyl ring. Based on a detailed study of its vapor-phase, liquid-phase, and carbon tetrachloride solution spectra, the key absorptions can be assigned.
Key Characteristic Peaks of Liquid Cyclopropan-1-ol:
-
O-H Stretching (Hydrogen-Bonded): A strong and characteristically broad absorption is observed in the region of 3200-3550 cm⁻¹ . This broadening is a direct consequence of intermolecular hydrogen bonding between cyclopropanol molecules in the liquid state. The significant width of this band indicates a range of hydrogen bond strengths within the sample.
-
C-H Stretching (Cyclopropyl Ring): Absorptions corresponding to the C-H stretching vibrations of the cyclopropyl ring are typically found at wavenumbers higher than those for unstrained alkanes, generally in the range of 3000-3100 cm⁻¹ .
-
C-O Stretching: The C-O stretching vibration is a crucial diagnostic peak. In cyclopropan-1-ol, this appears as a strong absorption. The high degree of ring strain influences this vibration, and it is observed in the region of 1000-1050 cm⁻¹ .
-
Cyclopropyl Ring Deformations: The cyclopropane ring itself exhibits characteristic deformation vibrations, often referred to as "ring breathing" modes. A notable absorption for the cyclopropyl group is typically seen near 1020 cm⁻¹ .
Comparative Analysis with Other Cycloalkanols
To fully appreciate the spectral idiosyncrasies of cyclopropan-1-ol, a comparison with less strained cycloalkanols is essential. The following table summarizes the key experimental IR absorption frequencies for cyclopropanol, cyclobutanol, cyclopentanol, and cyclohexanol in their liquid phases.
| Vibrational Mode | Cyclopropan-1-ol (cm⁻¹) ** | Cyclobutanol (cm⁻¹) | Cyclopentanol (cm⁻¹) | Cyclohexanol (cm⁻¹) ** |
| O-H Stretch (H-bonded) | ~3330 (broad, strong) | ~3340 (broad, strong) | ~3330 (broad, strong) | ~3350 (broad, strong)[1][2] |
| C-H Stretch (sp³) | ~3080, ~3000 (medium) | ~2970, ~2870 (strong) | ~2950, ~2860 (strong) | ~2930, ~2850 (strong) |
| C-O Stretch | ~1030 (strong) | ~1050 (strong) | ~1060 (strong) | ~1070 (strong) |
| Ring Deformations | ~1020 (medium) | Fingerprint Region | Fingerprint Region | Fingerprint Region |
Analysis of Trends:
-
O-H Stretching: The position of the broad, hydrogen-bonded O-H stretching vibration does not show a dramatic, systematic shift with ring size. This is because this absorption is primarily governed by the strength of the intermolecular hydrogen bonds, which is broadly similar across these simple secondary alcohols.
-
C-H Stretching: A notable feature of cyclopropanol is the presence of C-H stretching vibrations above 3000 cm⁻¹, which is characteristic of the strained cyclopropyl ring and is absent in the larger, less strained rings.
-
C-O Stretching: A clear trend is observable in the C-O stretching frequency. As the ring size increases and the ring strain decreases, the C-O stretching frequency shifts to higher wavenumbers (from ~1030 cm⁻¹ in cyclopropanol to ~1070 cm⁻¹ in cyclohexanol). This can be rationalized by considering the hybridization of the carbon atom bearing the hydroxyl group. In cyclopropanol, the exocyclic orbital of the carbon attached to the oxygen has a higher degree of p-character to accommodate the strained C-C bonds within the ring. This leads to a corresponding increase in the s-character of the C-O bond, which would counterintuitively be expected to strengthen it and increase the vibrational frequency. However, the dominant effect is the significant ring strain weakening the adjacent bonds, leading to a lower vibrational frequency for the C-O stretch. As the ring strain is relieved in cyclobutanol, cyclopentanol, and cyclohexanol, the C-O stretching frequency increases, approaching the typical values for unstrained secondary alcohols.
Experimental Protocol: Acquiring the IR Spectrum of a Liquid Alcohol
The following is a standard procedure for obtaining a high-quality FT-IR spectrum of a liquid sample, such as cyclopropan-1-ol, using an attenuated total reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of a liquid alcohol sample.
Materials:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Liquid alcohol sample (e.g., cyclopropan-1-ol)
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Prepare the FT-IR Spectrometer:
-
Ensure the spectrometer is powered on and has completed its initialization sequence.
-
Open the spectral acquisition software.
-
-
Clean the ATR Crystal:
-
Generously wet a lint-free wipe with a suitable solvent (e.g., isopropanol).
-
Gently but firmly wipe the surface of the ATR crystal to remove any residues from previous measurements.
-
Use a dry, lint-free wipe to dry the crystal surface completely.
-
-
Acquire the Background Spectrum:
-
With the clean, dry ATR crystal exposed to the ambient air, initiate the collection of a background spectrum.
-
The software will automatically ratio this background against the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Apply the Liquid Sample:
-
Using a clean Pasteur pipette, place a small drop of the liquid alcohol sample onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.
-
-
Acquire the Sample Spectrum:
-
Initiate the collection of the sample spectrum. The software will display the spectrum in real-time.
-
Co-add a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Process and Analyze the Spectrum:
-
Once the scan is complete, the software will display the final, background-corrected spectrum.
-
Use the software tools to label the peaks of interest, noting their wavenumber (cm⁻¹) and intensity.
-
-
Clean Up:
-
Thoroughly clean the ATR crystal with a solvent-wetted, lint-free wipe to remove all traces of the sample.
-
Dry the crystal with a clean, lint-free wipe.
-
Visualizing the Workflow
The logical flow of the comparative analysis can be represented by the following diagram:
Sources
A Guide to the Structural Analysis of 1-(Oxolan-3-yl)cyclopropan-1-ol: A Comparative Crystallographic Approach
For researchers and professionals in drug development, a molecule's three-dimensional structure is not merely a static image but a critical determinant of its function, reactivity, and interaction with biological targets. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular structures at atomic resolution.[1][2] This guide focuses on 1-(Oxolan-3-yl)cyclopropan-1-ol, a molecule incorporating two key pharmacophoric fragments: a flexible oxolane (tetrahydrofuran) ring and a strained, reactive cyclopropanol group.
While a public crystal structure for 1-(Oxolan-3-yl)cyclopropan-1-ol is not currently available, this does not preclude a deep structural understanding. Through a comparative analysis with crystallographically characterized analogues, we can predict its solid-state conformation, key geometric parameters, and potential intermolecular interactions. This guide provides a robust, hypothetical protocol for its structural determination and presents a comparative analysis with known structures to offer valuable insights for its application in medicinal chemistry and materials science.
The Experimental Pathway: A Protocol for Structural Elucidation
Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[1] The following protocol outlines a standard, best-practice workflow for a small organic molecule like 1-(Oxolan-3-yl)cyclopropan-1-ol.
Part 1: Crystallization
The goal is to slowly reach a state of supersaturation, allowing molecules to self-assemble into an ordered crystal lattice. Several techniques are commonly employed, with the choice of solvent being paramount.[3]
Recommended Starting Point: Slow Evaporation
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.
-
Preparation of the Crystallization Vessel: Dissolve a small amount of 1-(Oxolan-3-yl)cyclopropan-1-ol (typically 5-10 mg) in a minimal volume of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Inducing Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Puncturing the cap with a needle is an effective method to allow for very slow solvent evaporation over several days.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Patience is key; crystal growth can take anywhere from a few days to several weeks.
Alternative Crystallization Methods:
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent.[4] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[3]
Part 2: X-Ray Data Collection
Once a suitable single crystal (ideally >20 µm in all dimensions) is obtained, the next step is to collect the diffraction data.[5]
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen MicroMount™).
-
Instrumentation: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector like a CCD or CMOS.[5]
-
Cryo-Cooling: The crystal is rapidly cooled to a low temperature, typically 100 K (-173 °C), using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Data Collection Strategy: The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays. The instrument's software calculates an optimal strategy to collect a complete and redundant set of diffraction spots.
Part 3: Structure Solution and Refinement
The collected diffraction data (a series of images containing thousands of reflection spots) is then used to solve and refine the molecular structure.
-
Data Integration and Reduction: Software is used to integrate the intensities of all the diffraction spots and apply corrections for experimental factors.
-
Structure Solution: The "phase problem" is solved using computational methods, most commonly "direct methods," to generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[6]
The entire experimental workflow can be visualized as follows:
Comparative Structural Analysis
In the absence of a determined structure for 1-(Oxolan-3-yl)cyclopropan-1-ol, we can infer its likely structural characteristics by examining crystallographically characterized molecules that contain its core fragments. We will consider a tetrahydrofuran derivative and a cyclopropane-containing steroid as our comparators.
| Parameter | Comparator 1: Tetrahydrofuran Derivative | Comparator 2: Cyclopropane Steroid | Predicted for 1-(Oxolan-3-yl)cyclopropan-1-ol |
| Compound Name | (fused tetrahydrofuran system) | 9-oxo-9,11-secogorgost-5-ene-3β,11-diol 11-acetate derivative | - |
| CSD Reference | HUGJUP[7] | N/A (literature reference)[8] | - |
| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ | Likely a common chiral or centrosymmetric space group |
| Key Structural Feature | Fused tetrahydrofuran ring | Steroid with a cyclopropane-containing side chain | Both a tetrahydrofuran ring and a cyclopropanol moiety |
| THF Conformation | Envelope | N/A | Likely an envelope or twist conformation to minimize steric strain. |
| Cyclopropane Geometry | N/A | C-C bond lengths typical of strained rings (~1.50 Å). Internal angles are necessarily ~60°. | Similar strained geometry with C-C bond lengths around 1.50-1.52 Å. |
| Hydrogen Bonding | O-H···O hydrogen bonds link molecules and water solvates. | The hydroxyl group is key to the crystal packing via hydrogen bonding. | The hydroxyl group will almost certainly act as a hydrogen-bond donor, likely to the hydroxyl or ether oxygen of a neighboring molecule, forming chains or dimers. |
Insights from the Tetrahydrofuran Moiety
The tetrahydrofuran ring is not planar. It typically adopts a twisted (C₂) or an envelope (Cₛ) conformation to relieve torsional strain. In the crystal structure of HUGJUP, which contains a fused THF ring, the five-membered ring adopts an envelope conformation.[7] For 1-(Oxolan-3-yl)cyclopropan-1-ol, we can predict that its oxolane ring will also be puckered. The exact conformation will be influenced by the steric bulk of the cyclopropanol substituent and the demands of the crystal packing.
Insights from the Cyclopropanol Moiety
The cyclopropane ring is characterized by significant ring strain, which dictates its geometry and reactivity.[9] X-ray studies on cyclopropane-containing natural products, such as marine steroids, confirm that the internal C-C-C bond angles are constrained to approximately 60°, with C-C bond lengths typically around 1.51 Å.[8] The hydroxyl group attached to such a strained ring is a potent hydrogen bond donor. In the solid state, this group is expected to be a primary driver of the supramolecular assembly, forming strong hydrogen bonds that define the crystal packing.
Predicted Structure of 1-(Oxolan-3-yl)cyclopropan-1-ol
Based on our comparative analysis, we can build a strong hypothesis about the solid-state structure of 1-(Oxolan-3-yl)cyclopropan-1-ol:
-
Conformation: The molecule will exhibit a non-planar tetrahydrofuran ring, likely in an envelope or twist conformation. The relative orientation of the cyclopropanol group will be such to minimize steric hindrance.
-
Bond Parameters: The cyclopropane ring will display the expected strained geometry. The C-O bond of the alcohol and the C-O bonds of the ether will have lengths typical for such functionalities (~1.43 Å).
-
Intermolecular Interactions: The hydroxyl group is predicted to be the most significant contributor to the crystal packing. It will act as a hydrogen bond donor, and the two oxygen atoms (hydroxyl and ether) will be potential hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or R²₂(8) dimeric motifs, which are common in molecules with hydroxyl groups.
Conclusion
While awaiting experimental determination, a comprehensive structural profile of 1-(Oxolan-3-yl)cyclopropan-1-ol can be confidently predicted through comparative analysis. The principles of small molecule crystallization and X-ray diffraction provide a clear roadmap for its eventual empirical study. The insights gleaned from related tetrahydrofuran and cyclopropanol structures suggest that the interplay between the flexible five-membered ring and the rigid, strained three-membered ring, governed by strong hydrogen-bonding interactions, will define its three-dimensional architecture. This predictive understanding is invaluable for researchers aiming to leverage this molecule's unique structural features in the design of novel therapeutics and functional materials.
References
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- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and absolute configuration of two cyclopropane containing marine steroids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cyclopropanol - Wikipedia [en.wikipedia.org]
Comparison of Kulinkovich vs Simmons-Smith synthesis routes
Kulinkovich vs. Simmons-Smith Synthesis Routes
Executive Summary
For the research scientist or process chemist, the choice between the Kulinkovich and Simmons-Smith reactions is rarely a matter of preference, but rather a strategic decision dictated by the oxidation state of the precursor and the desired substitution pattern.
-
Simmons-Smith (S-S): The industry standard for stereospecific cyclopropanation of alkenes . It proceeds via an electrophilic zinc carbenoid.[1] It is the method of choice when preserving olefin geometry or utilizing hydroxyl-directed diastereoselectivity.
-
Kulinkovich: A powerful "disconnection shortcut" that transforms esters directly into cyclopropanols .[2] It proceeds via a nucleophilic titanacyclopropane intermediate. It eliminates the need to pre-form an alkene or enol ether, offering superior atom economy for hydroxy-cyclopropane targets.
Part 1: Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting low yields or poor selectivity. The two methods operate on opposing electronic principles.
1. Simmons-Smith: The Electrophilic Butterfly
The Simmons-Smith reaction (specifically the Furukawa modification using
-
Key Feature: The reaction is stereospecific; cis-alkenes yield cis-cyclopropanes.
-
Directing Effect: Proximal hydroxyl groups (e.g., allylic alcohols) coordinate to the Zinc, accelerating the reaction and delivering the methylene to the syn face (chelation control).
2. Kulinkovich: The Nucleophilic Titanacycle
The Kulinkovich reaction utilizes a low-valent Titanium(II) species generated in situ via ligand exchange between a Grignard reagent and catalytic
-
Key Feature: The active species, a titanacyclopropane, acts as a 1,2-dicarbanion equivalent .[3] It attacks the ester carbonyl twice.
-
Ligand Exchange: The reaction relies on the rapid exchange of the Grignard alkyl group with the titanium center, followed by
-hydride elimination to form the active cycle.
Visualization: Mechanistic Pathways
The following diagram contrasts the concerted transition state of S-S with the stepwise metallacycle progression of Kulinkovich.
Caption: Comparison of the electrophilic concerted insertion (Simmons-Smith) vs. the nucleophilic metallacycle addition (Kulinkovich).
Part 2: Strategic Selection Guide
The following table summarizes the performance metrics for both routes when applied to pharmaceutical intermediates.
| Feature | Simmons-Smith (Furukawa) | Kulinkovich Reaction |
| Primary Precursor | Alkene (C=C) | Ester (COOR) |
| Primary Product | Cyclopropane | Cyclopropanol (1-substituted) |
| Mechanism Type | Electrophilic Carbenoid | Nucleophilic 1,2-Dicarbanion |
| Stereospecificity | Excellent (Retention of alkene geometry) | N/A (Forms quaternary center at C1) |
| Directing Groups | Allylic/Homoallylic -OH (Acceleration) | N/A |
| Functional Tolerance | High (Compatible with esters, ketones*) | Moderate (Grignard sensitive groups fail) |
| Atom Economy | Moderate (Stoichiometric Zn waste) | High (Catalytic Ti, but stoichiometric Mg) |
| Scalability | High (Exotherm management required) | Moderate (Gas evolution of ethane/ethene) |
*Ketones must be less reactive than the alkene or protected, though S-S is generally chemoselective for alkenes over carbonyls.
Decision Matrix: Which Route to Choose?
Caption: Workflow for selecting the optimal cyclopropanation strategy based on target functionality and available precursors.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The visual cues (color changes, exotherms) confirm the formation of active species.
Protocol A: Furukawa-Modified Simmons-Smith
Best for: Converting chiral allylic alcohols to cyclopropanes with high diastereoselectivity.
Reagents:
-
Substrate: (E)-Cinnamyl alcohol (1.0 equiv)
-
Reagent: Diethylzinc (
, 1.0 M in hexanes, 2.2 equiv) -
Carbenoid Source: Diiodomethane (
, 2.2 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add DCM and the alkene substrate. Cool to -10°C.
-
Active Species Formation: Add
dropwise. Observation: Solution may fume slightly; ensure strict inert atmosphere. -
Carbenoid Generation: Add
dropwise via syringe over 20 minutes.-
Critical Insight: The order of addition matters. Pre-mixing
and generates the active reagent . Adding this to the alcohol allows the Zinc to coordinate the oxygen before cyclopropanation, maximizing stereocontrol.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (formation of a less polar spot).
-
Quench (Safety Critical): Cool to 0°C. Quench with saturated aqueous
.-
Warning: Quenching residual organozinc is highly exothermic. Add slowly.
-
-
Workup: Separate layers, extract aqueous phase with DCM. Wash organics with
(to remove iodine), then brine. Dry over .
Protocol B: Catalytic Kulinkovich Reaction
Best for: Converting ethyl esters to 1-substituted cyclopropanols.
Reagents:
-
Substrate: Ethyl hydrocinnamate (1.0 equiv)
-
Grignard: Ethylmagnesium bromide (
, 3.0 M in ether, 2.2 - 3.0 equiv) -
Catalyst: Titanium(IV) isopropoxide (
, 0.1 - 0.2 equiv) -
Solvent:
or THF (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry flask under Argon. Add solvent, ester substrate, and catalytic
. -
Initiation: Stir at RT.
-
Controlled Addition: Add the Grignard reagent (
) via syringe pump or dropping funnel very slowly (over 1-2 hours).-
Mechanism Check: The slow addition maintains a low concentration of Grignard relative to the catalyst, favoring the ligand exchange/cyclopropanation cycle over direct nucleophilic attack on the ester (which would yield a tertiary alcohol).
-
Visual Cue: The solution will turn from colorless to yellow -> dark brown/black (formation of low-valent Ti species). Gas evolution (ethane/ethene) will be observed.
-
-
Completion: Stir for an additional 30 mins after addition.
-
Quench: Cool to 0°C. Carefully add water followed by dilute
or .-
Note: The mixture may form a thick emulsion due to Titanium salts. Filtration through Celite helps.
-
Part 4: Comparative Data & Yields
When targeting 1-phenylcyclopropanol , the choice of route dictates the yield and step count.
| Parameter | Route A: Kulinkovich | Route B: Simmons-Smith |
| Starting Material | Methyl Benzoate | Acetophenone |
| Intermediate Step | None (Direct) | Silyl Enol Ether Formation (TMSCl/Base) |
| Cyclopropanation | ||
| Final Step | Hydrolysis | Acid Hydrolysis / Deprotection |
| Total Steps | 1 | 3 |
| Overall Yield | 75-85% [1, 2] | 55-65% (over 3 steps) [3] |
| Conclusion | Superior for this target. | Less efficient due to step count. |
Scientific Insight: The Kulinkovich reaction is the clear winner for cyclopropanols derived from available esters. However, if the target requires specific stereochemistry on the ring trans to the hydroxyl group, the Simmons-Smith route (via chiral enol ethers or auxiliary-directed protocols) offers stereocontrol that the standard Kulinkovich cannot provide.
References
-
Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Esters of Carboxylic Acids to Form Cyclopropanols."[3] Zhurnal Organicheskoi Khimii, 1989 , 25, 2244–2245.
-
Kulinkovich, O. G. "Alkylation of Carboxylic Acid Derivatives with Dialkyldialkoxytitanium Reagents." Chem. Rev., 2003 , 103, 2597–2632. Link
-
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc., 1959 , 81, 4256–4264. Link
-
Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide." Tetrahedron, 1968 , 24, 53–58. Link
-
Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[4][5][6][7] React., 2001 , 58, 1–415. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Analytical Characterization of 1-(Oxolan-3-yl)cyclopropan-1-ol
For researchers, scientists, and drug development professionals, the robust analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for establishing reference standards and developing analytical methods for 1-(Oxolan-3-yl)cyclopropan-1-ol (CAS 121757-97-1), a molecule of interest in contemporary chemical research. Given the current absence of dedicated pharmacopeial monographs or extensive literature on its analysis[1], this document serves as a practical, experience-driven roadmap for initiating and validating analytical protocols from the ground up.
The Analytical Challenge: Structural Features and Inherent Instability
1-(Oxolan-3-yl)cyclopropan-1-ol is a unique molecule incorporating a tertiary alcohol on a strained cyclopropane ring, which is itself substituted with a tetrahydrofuran (oxolane) moiety. This combination of functional groups presents specific analytical challenges that must be addressed for accurate and reliable characterization.
A primary concern is the inherent instability of the cyclopropanol functional group. Cyclopropanols are known to be susceptible to ring-opening isomerization under thermal or acidic/basic conditions, which can lead to the formation of propanal derivatives.[2] This potential for degradation necessitates the development of stability-indicating analytical methods to ensure that the measured analyte is the intact molecule and not a degradant.
Sourcing and Qualification of a Reference Standard
As of the writing of this guide, a commercially available, certified reference standard for 1-(Oxolan-3-yl)cyclopropan-1-ol has not been identified. While suppliers for the analogous carboxylic acid derivative exist[3], obtaining the alcohol requires either custom synthesis or sourcing from a chemical supplier who may not provide a comprehensive Certificate of Analysis (CoA). Therefore, the initial and most critical step is the rigorous qualification of a candidate standard.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a non-certified reference standard.
A comprehensive CoA for a newly qualified in-house reference standard should include the data from all the tests performed, culminating in an assigned purity value calculated by mass balance.[4]
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is pivotal for the accurate quantification and impurity profiling of 1-(Oxolan-3-yl)cyclopropan-1-ol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended primary technique for the analysis of 1-(Oxolan-3-yl)cyclopropan-1-ol due to its versatility and the non-volatile nature of the analyte. A stability-indicating method is crucial to separate the parent compound from potential degradants.[5][6][7][8][9]
Table 1: Proposed Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides a good starting point for retaining the moderately polar analyte. Consider shorter columns (e.g., 150 mm) with smaller particles (e.g., 3 µm) for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the hydroxyl group is protonated, which can improve peak shape. Phosphoric acid is also an option but is not MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile generally provides better peak shape and lower backpressure. Methanol can offer different selectivity. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient is essential for initial screening to elute any potential impurities with a wide range of polarities. The gradient can then be optimized to improve resolution around the main peak and reduce run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and analysis time. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reproducibility. Given the potential for thermal degradation, lower temperatures should also be evaluated. |
| Detection | UV at 200-210 nm | The molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. Can be adjusted to meet sensitivity requirements. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve the qualified reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample in the same diluent as the standard to a similar concentration.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Integrate the peaks and calculate the purity of the sample by comparing the peak area of the analyte to the total peak area (Area % method) or against the qualified reference standard (external standard method).
Gas Chromatography (GC)
GC is a powerful alternative, particularly for assessing volatile impurities and for orthogonal confirmation of purity. Due to the polar nature of the hydroxyl group, derivatization may be necessary to improve peak shape and prevent tailing.
Table 2: Proposed Starting Conditions for GC Method Development
| Parameter | Recommended Starting Condition | Rationale & Optimization Strategy |
| Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A mid-polarity column provides a good balance for separating the polar analyte from potential non-polar impurities. |
| Inlet Temperature | 250 °C | A standard inlet temperature. Should be kept as low as possible to minimize on-column degradation. |
| Carrier Gas | Helium or Hydrogen | At a constant flow rate of 1.0 mL/min. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | An initial low temperature is important for trapping the analyte on the column. A temperature ramp allows for the elution of less volatile impurities. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides robust quantification. MS is invaluable for the identification of unknown impurities and for structural confirmation. |
| Derivatization | Silylation (e.g., with BSTFA) or Acylation | Derivatization of the hydroxyl group will reduce polarity, improve peak shape, and increase volatility. Acylation can be useful for chiral separations if a chiral column is used.[2] |
Experimental Protocol: GC Analysis (with Derivatization)
-
Derivatization: In a GC vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine). Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial and heat at 60-70 °C for 30 minutes.
-
System Setup: Equilibrate the GC system with the specified conditions.
-
Injection: Inject the derivatized sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity and identify any impurities based on their retention times and/or mass spectra.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the 1-(Oxolan-3-yl)cyclopropan-1-ol reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Cyclopropane CH₂ | 0.5 - 1.0 (m, 4H) | 10 - 20 | The diastereotopic protons of the cyclopropane ring will appear as complex multiplets in the upfield region. |
| Oxolane CH (C3) | 3.8 - 4.2 (m, 1H) | 70 - 75 | The proton attached to the carbon bearing the cyclopropanol group. |
| Oxolane CH₂ (C2, C5) | 3.5 - 3.9 (m, 4H) | 65 - 70 | The protons adjacent to the oxygen atom in the tetrahydrofuran ring. |
| Oxolane CH₂ (C4) | 1.8 - 2.2 (m, 2H) | 30 - 35 | The other methylene group in the tetrahydrofuran ring. |
| Hydroxyl OH | Variable (s, 1H) | - | The chemical shift of the hydroxyl proton is dependent on concentration and solvent. |
| Cyclopropane C-OH | - | 50 - 60 | The quaternary carbon of the cyclopropane ring attached to the hydroxyl group. |
Note: These are estimated chemical shifts based on analogous structures.[10][11][12][13] Actual values must be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Expected Fragmentation Pathways
Under electron ionization (EI) in GC-MS, the molecular ion may be weak or absent for alcohols.[14] Common fragmentation patterns would likely involve:
-
Loss of water (H₂O): A prominent M-18 peak.
-
Alpha-cleavage: Cleavage of the bond between the cyclopropane ring and the oxolane ring.
-
Ring-opening: Fragmentation of the tetrahydrofuran or cyclopropane rings.
Electrospray ionization (ESI) in LC-MS would likely show a strong protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.
Conclusion and Recommendations
The analytical characterization of 1-(Oxolan-3-yl)cyclopropan-1-ol requires a systematic and foundational approach due to the lack of existing specific methods. This guide provides a comprehensive strategy for researchers to confidently establish a robust analytical control strategy for this molecule.
Key Recommendations:
-
Prioritize Reference Standard Qualification: The first and most critical step is the thorough characterization and qualification of a reference standard.
-
Develop a Stability-Indicating HPLC Method: RP-HPLC is the recommended primary method for purity and assay determination. The method must be validated to be stability-indicating.
-
Utilize GC as an Orthogonal Technique: GC, likely with derivatization, should be used to confirm purity and analyze for volatile impurities.
-
Perform Comprehensive Spectroscopic Analysis: Unambiguous structural confirmation must be achieved through NMR and MS.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their analytical data for 1-(Oxolan-3-yl)cyclopropan-1-ol, paving the way for its successful application in their research and development endeavors.
References
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 17, 2026, from [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
- Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC. (n.d.). Analytical Methods (RSC Publishing).
- stability indicating hplc method development: a review. (n.d.). Academia.edu.
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC.
- Gas chromatography-mass spectrometry (GC-MS)
- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
- Determination of total ethanol in wine by high-performance liquid chrom
- Separation of Benzyl alcohol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- HPLC Methods for analysis of Benzyl alcohol. (n.d.).
- JP2008170428A - HPLC analysis of sugars and sugar alcohols - Google P
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC.
- Certificate of Analysis. (n.d.). MedKoo Biosciences.
- 1 H (a) and 13 C NMR spectra of 4 (b). (n.d.).
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (n.d.).
- Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. (n.d.).
- 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.).
- 1-(oxolan-3-yl)cyclopropan-1-ol. (n.d.). PubChemLite.
- Alcoholic Beverage Analysis by GC. (2025, November 18). Restek Resource Hub.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25).
- Analyzing Alcoholic Beverages by Gas Chrom
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin.
- Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C. (n.d.).
- cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 1-(Oxolan-3-yl)cyclopropane-1-carboxylic acid, CAS:1507735-27-4. (2014, November 19). 武汉丰泰威远科技有限公司.
- Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (2024, July 29). PMC.
- Mass Spectrometry of Esterified Cyclodextrins. (2023, February 21). MDPI.
- OXOLAN-3-OL | CAS 453-20-3. (n.d.).
- Potential for Ladderane (Bio)synthesis from Oligo-Cyclopropane Precursors. (n.d.). PMC - NIH.
- 1-(oxolan-2-yl)cyclopropan-1-ol. (n.d.). PubChemLite.
- Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.).
- Product Class 3: Cyclopropanones and Their Precursors. (n.d.).
- Synthesis of cyclopropane containing n
- (PDF) The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. (2025, July 12).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the safe disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol, a compound whose structural motifs—a cyclopropanol ring and a tetrahydrofuran (oxolane) moiety—necessitate a cautious and informed approach. As no specific safety data sheet (SDS) is readily available for this novel compound, we will proceed by analyzing the hazards associated with its constituent functional groups.
The cyclopropanol group, a highly strained three-membered ring, is susceptible to ring-opening reactions, while the tetrahydrofuran ring belongs to the class of ethers known to form explosive peroxides over time.[1][2][3] Therefore, the disposal procedure must account for flammability, potential reactivity, and the insidious danger of peroxide formation.
Core Principles of Disposal
Before delving into the specific steps, it is paramount to understand the governing principles of chemical waste management. All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This framework strictly prohibits the disposal of hazardous chemicals in regular trash or down the sewer system.[4] Instead, a "cradle-to-grave" approach is mandated, ensuring that hazardous waste is managed safely from generation to final disposal.[4]
Step-by-Step Disposal Protocol for 1-(Oxolan-3-yl)cyclopropan-1-ol
This protocol is designed to be a self-validating system, where each step is a checkpoint for safety and compliance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Acknowledge the Dual Hazards : Treat 1-(Oxolan-3-yl)cyclopropan-1-ol as both a flammable liquid and a potential peroxide-former.[5][6] The cyclopropanol component suggests it is a flammable liquid that can cause skin and eye irritation.[5][7] The tetrahydrofuran (oxolane) moiety is a well-known peroxide-former.[6][8]
-
Don Appropriate PPE : Before handling the waste, ensure you are wearing the following:
Part 2: Peroxide Testing (A Critical Safety Check)
The most significant immediate risk with aged ethers is the potential for explosive peroxides.
-
Visual Inspection : Examine the container for any signs of peroxide formation, such as crystalline solids around the cap or within the liquid.[6] If crystals are observed, DO NOT attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[6]
-
Chemical Testing : If no crystals are visible, and the container has been open for more than three months, it is mandatory to test for peroxides.[8] Use commercially available peroxide test strips.[8]
-
If the peroxide concentration is above the acceptable limit set by your institution (typically > 20 ppm), do not proceed with disposal. Contact your EHS office for guidance on decontaminating the solvent before disposal.
-
If the peroxide concentration is within the acceptable range, proceed to the next step.
-
Part 3: Waste Collection and Labeling
-
Designate a Waste Container : Use a clean, dry, and chemically compatible container for the waste. The container must have a secure, leak-proof closure.[4] It is often best to use the original container for disposal if it is in good condition.[10]
-
Label the Waste Container : Proper labeling is a legal requirement and crucial for the safety of waste handlers.[11] The label must include:
-
Segregate the Waste : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the laboratory personnel.[4] Crucially, segregate this waste from incompatible materials, especially oxidizing agents.[10]
Part 4: Arranging for Final Disposal
-
Contact Your EHS Office : Once your waste container is ready, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your EHS or Hazardous Materials Management (HMM) department.[6]
-
Do Not Attempt Neutralization : Unless you are a trained professional with a validated procedure, do not attempt to neutralize or treat the chemical waste yourself.[13]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Primary Hazards | Flammable Liquid, Potential Peroxide-Former, Irritant | Based on cyclopropanol and tetrahydrofuran functional groups.[5][6] |
| PPE | Safety goggles, face shield, chemical-resistant gloves, flame-resistant lab coat | To protect against splashes, skin/eye irritation, and fire hazards.[7] |
| Peroxide Check | Mandatory visual inspection; chemical test if opened > 3 months | Peroxides in ethers can be shock-sensitive and explosive.[6][8] |
| Waste Container | Clean, dry, chemically compatible, with a secure lid | To prevent leaks and reactions.[4] |
| Waste Label | "Hazardous Waste", full chemical name, hazards, accumulation date | EPA requirement for safety and proper handling by waste personnel.[12] |
| Storage | Designated Satellite Accumulation Area (SAA), away from incompatibles | To comply with regulations and prevent accidental reactions.[12] |
| Final Disposal | Through institutional Environmental Health & Safety (EHS) office | Ensures disposal at a licensed facility in compliance with all regulations.[6] |
By adhering to this guide, researchers can ensure the safe and compliant disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Apollo Scientific. (2023, March 12).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
